ETP-46321

Catalog No.
S548373
CAS No.
M.F
C20H27N9O3S
M. Wt
473.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ETP-46321

Product Name

ETP-46321

IUPAC Name

5-[2-[(4-methylsulfonylpiperazin-1-yl)methyl]-8-morpholin-4-ylimidazo[1,2-a]pyrazin-6-yl]pyrimidin-2-amine

Molecular Formula

C20H27N9O3S

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C20H27N9O3S/c1-33(30,31)29-4-2-26(3-5-29)12-16-13-28-14-17(15-10-22-20(21)23-11-15)25-19(18(28)24-16)27-6-8-32-9-7-27/h10-11,13-14H,2-9,12H2,1H3,(H2,21,22,23)

InChI Key

OHKDVDMWRKFZRB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CN3C=C(N=C(C3=N2)N4CCOCC4)C5=CN=C(N=C5)N

solubility

Soluble in DMSO, not in water

Synonyms

ETP46321; ETP-46321; ETP 46321

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CN3C=C(N=C(C3=N2)N4CCOCC4)C5=CN=C(N=C5)N

The exact mass of the compound 5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine is 473.19576 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ETP-46321 discovery and initial characterization

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Basic Properties

ETP-46321 was identified through the optimization of imidazo[1,2-a]pyrazine derivatives. Its key molecular and in vitro pharmacological characteristics are summarized below [1] [2].

Property Value / Description
Molecular Formula C₂₀H₂₇N₉O₃S [1]
CAS Number 1252594-99-2 [1]
Primary Targets (Kiapp) PI3Kα: 2.3 nM; PI3Kδ: 14.2 nM [1]
Selectivity >70-fold selective over PI3Kβ (170 nM) and PI3Kγ (179 nM) [1]
Mutant PI3Kα Potent against common mutants (E542K, E545K, H1047R) [1]
Selectivity Profile Highly selective versus mTOR and a panel of 288 other kinases [1] [2]

Biological Characterization and Protocols

The initial characterization of this compound involved a series of experiments to confirm its potency, selectivity, and cellular activity.

In Vitro Kinase Inhibition Assays

The protocol for profiling this compound against PI3K isoforms and mutants used a commercial ADP Hunter Plus assay [2].

  • Enzyme: PI3K (p110α/p85α) was purchased from Carna Biosciences [2].
  • Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, 0.04% CHAPS, 2 mM TCEP, and 0.01 mg/ml BGG [2].
  • Reaction: 10 nM PI3Kα and 50 µM ATP [2].
  • Data Analysis: Data were fitted to a sigmoid dose-response curve using GraphPad Prism [2].
Cellular Target Engagement

In human U2OS cells, this compound inhibited PI3K signaling by reducing phosphorylation of Akt, a key downstream effector [1].

  • Cell Line: Human U2OS osteosarcoma cells [1].
  • Methodology:
    • Serum-starve cells (0.1% FBS) for 16 hours [2].
    • Stimulate with serum (10% FBS) and add compound simultaneously [2].
    • Lyse cells and resolve proteins by SDS-PAGE [2].
    • Perform Western blotting with specific antibodies [2].
  • Key Antibodies: Anti-phospho-Ser473-Akt (Cell Signaling Technology) and anti-α-tubulin (Sigma) for loading control [2].
  • Detection: Odyssey infrared imaging system (Li-Cor Biosciences) [2].
  • Result: IC₅₀ for inhibition of AKT Ser473 phosphorylation was 8.3 nM [1].

The following diagram illustrates the experimental workflow for cellular target engagement:

A Serum Starvation (0.1% FBS, 16h) B Compound Addition & Serum Stimulation A->B C Cell Lysis B->C D SDS-PAGE & Western Blot C->D E Antibody Incubation (pAkt-S473, α-tubulin) D->E F Detection & Analysis (Odyssey Imager) E->F G IC50 Calculation (8.3 nM) F->G

Cellular target engagement workflow.

In Vivo Pharmacokinetics and Efficacy

This compound showed a favorable profile in animal models [1] [2].

  • Species: BALB/C mice [1].
  • PK Parameters: Low in vivo clearance (0.6 L/h/kg) and high oral bioavailability (90%) [1].
  • Efficacy Model: K-RasG12V driven lung tumor model [1] [2].
  • Dosing: 50 mg/kg, administered orally (p.o.), daily for three weeks [1].
  • Result: Significant 51% tumor growth inhibition and reduced tumor metabolic activity measured by PET [2].

The PI3K Signaling Pathway and this compound Mechanism

The PI3K/Akt/mTOR pathway regulates cell processes and is frequently deregulated in cancers [3]. This compound acts as an ATP-competitive inhibitor within the kinase domain of p110α and p110δ [1]. The diagram below outlines the core pathway and site of this compound action.

GrowthFactor Growth Factor Receptor PI3K PI3K (p110α/δ) Plasma Membrane GrowthFactor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (Inactive) PIP3->Akt Recruits pAkt pAkt (Active) (pSer473) Akt->pAkt PDK1 & mTORC2 Phosphorylate Targets Cell Growth Survival Proliferation pAkt->Targets Promotes mTOR mTORC2 mTOR->pAkt Phosphorylates Ser473 Inhibitor This compound ATP-competitive Inhibitor Inhibitor->PI3K Inhibits

PI3K/Akt pathway and this compound inhibition.

Research Context and Subsequent Development

The discovery of this compound contributed to the field of dual-targeting anticancer agents. Its pharmacophore was later used in the rational design of chimeric small molecules like 18DS, which combines PI3K inhibition with BET bromodomain inhibition for synergistic anticancer activity, particularly against cMYC-dysregulated lymphomas [4].

References

imidazopyrazine derivative ETP-46321 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Cellular Effects

ETP-46321 targets the PI3K signaling pathway, which is frequently deregulated in cancer and drives cell growth, survival, and proliferation [1] [2].

  • Key Molecular Interactions: As an imidazopyrazine derivative, this compound is an ATP-competitive inhibitor that binds to the kinase's active site. A key morpholine moiety in its structure interacts with Val882 in the hinge region of PI3K, which is critical for its activity and selectivity [2].
  • Inhibition of Downstream Signaling: The primary measure of its activity is the inhibition of AKT phosphorylation. This compound treatment leads to a time-dependent downregulation of phospho-AKT (Ser473) in cells and in vivo [3] [4].
  • Functional Cellular Outcomes:
    • Cell Cycle Arrest: Treatment with this compound induces cell cycle arrest in tumor cell lines [1] [4].
    • Anti-angiogenic Effects: It inhibits VEGF-dependent sprouting in HUVEC (human umbilical vein endothelial cells), a model of angiogenesis [1] [4].
    • Synergistic Effects: The compound shows synergistic anti-proliferative effects when combined with both cytotoxic agents (like doxorubicin) and other targeted therapeutics [1].

In Vivo Efficacy & Pharmacology

In vivo studies demonstrate that this compound has promising pharmacological properties and efficacy.

Parameter Value / Result Experimental Context
Oral Bioavailability 90% [5] [4] BALB/c mice
In Vivo Clearance 0.6 L/h/kg [5] [4] BALB/c mice
Target Engagement Reduction of p-AKT in U87 MG xenografts [1] [4] Single treatment
Efficacy (A549 Xenograft) Delayed tumor growth [1] Once-daily oral dosing
Efficacy (HT-29 Xenograft) Delayed tumor growth [1] Once-daily oral dosing
Efficacy (K-Ras G12V GEMM) ~51% tumor growth inhibition [3] [5] Genetically Engineered Mouse Model

Key Experimental Protocols

For researchers looking to validate or build upon these findings, here are summaries of the key methodologies used in the characterization of this compound.

  • PI3K Biochemical Assay: PI3Kα activity was measured using the commercial ADP Hunter Plus assay. The assay uses recombinant PI3K (p110α/p85α) enzyme. The kinase reaction is performed in a buffer containing 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, 0.04% CHAPS, 2 mM TCEP, and 0.01 mg/ml BGG. The reaction is run with 10 nM PI3Kα and 50 µM ATP concentration. ADP accumulation is measured, data is plotted against inhibitor concentration, and IC₅₀ is calculated by fitting to a sigmoidal dose-response curve [5].
  • Cellular Target Engagement (p-AKT Western Blot): To measure inhibition of AKT phosphorylation at Ser473, cells are serum-starved (e.g., in 0.1% FBS) for 16 hours. The cells are then stimulated with serum (e.g., 10% FBS) simultaneously with the addition of the compound. After treatment, cells are washed and lysed. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies for total Akt and phospho-Ser473-Akt. Detection is performed using fluorescent secondary antibodies and an Odyssey infrared imaging system [5].
  • Selectivity Profiling: The selectivity of this compound over mTOR was determined using the LanthaScreen assay. The assay measures the phosphorylation of a GFP-4E BP1 substrate. Its high selectivity over a broad panel of 287 other kinases was confirmed through comprehensive screening [1] [5].

Research Context and Evolution

This compound was identified by researchers at the Spanish National Cancer Research Centre (CNIO) [4]. It served as a valuable lead compound for further optimization, inspiring subsequent research, such as the application of a conformational restriction strategy to generate novel tricyclic imidazopyrazine derivatives as PI3K inhibitors [6].

The following diagram illustrates the core signaling pathway targeted by this compound and its cellular consequences.

G GrowthFactor Growth Factor Stimulation RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K_alpha PI3Kα / PI3Kδ RTK->PI3K_alpha PIP3 PIP₃ PI3K_alpha->PIP3 Phosphorylation PIP2 PIP₂ PIP2->PIP3  PIP₂ Substrate AKT AKT PIP3->AKT pAKT p-AKT (Ser473) AKT->pAKT Phosphorylation mTORC1 mTORC1 pAKT->mTORC1 CellProcesses Cell Growth Proliferation Survival mTORC1->CellProcesses ETP46321 This compound ETP46321->PI3K_alpha Inhibits

Figure 1: this compound inhibits the PI3K/AKT/mTOR signaling pathway, suppressing cancer cell processes.

References

Biochemical and Cellular Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical and cellular properties of ETP-46321:

Property Description / Value
Primary Targets PI3Kα (p110α), PI3Kδ (p110δ) [1] [2]
Inhibition Constant (Ki) p110α: 2.3 nM; p110δ: 14.2 nM [1] [3]
Selectivity >60x selective vs. p110β (Ki 170 nM) & p110γ (Ki 179 nM) [1] [3]
Mutant PI3Kα Activity Potent against common mutants (E542K, E545K, H1047R) [1] [2]
Cellular IC50 8.3 nM (inhibition of AKT phosphorylation at Ser473 in U2OS cells) [2]
Selectivity Screening No significant activity against mTOR (IC50 >5 µM) or a panel of 287 other kinases [4] [2]

Preclinical Experimental Data and Protocols

The efficacy of this compound has been demonstrated across various in vitro and in vivo models, with detailed methodologies available in the research literature.

In Vitro Models and Protocols
  • Mechanism of Action: this compound inhibits PI3K signaling in tumor cell lines, leading to cell cycle arrest and reduced proliferation. It also synergizes with cytotoxic and targeted therapies [4].
  • Endothelial Cell Sprouting: The compound inhibits VEGF-dependent sprouting in HUVEC cells, indicating anti-angiogenic potential [4].
  • T-Lymphocyte Activation: this compound potently inhibits the activation of naive CD4+ T-cells. In one protocol, cells were activated with anti-CD3 and anti-CD28 antibodies, and cytokine secretion (IL-2, IL-10, IFN-γ) was measured after 24 hours of treatment with the inhibitor [5].
In Vivo Efficacy and Protocols
  • Pharmacokinetics (PK): In BALB/c mice, this compound showed low in vivo clearance (0.6 L/h/kg) and high oral bioavailability (90%) [1] [2].
  • Pharmacodynamics (PD): A single oral dose led to reduced phosphorylation of Akt in U87 MG xenografts, confirming target engagement [4].
  • Cancer Xenograft Models:
    • Lung & Colon Cancer: Daily oral treatment with this compound delayed the growth of A549 (lung) and HT-29 (colon) carcinoma xenografts [4].
    • Ovarian Cancer Synergy: The inhibitor synergized with docetaxel in an ovarian cancer model [4].
    • Protocol: In a key study, BALB/C mice were treated daily with this compound (50 mg/kg, orally) for three weeks, and tumor volumes were measured and compared to the starting volume [1] [2].
  • Autoimmune Disease Model:
    • Collagen-Induced Arthritis (CIA): Therapeutic administration of this compound reduced disease severity, antigen-specific antibody levels, and effector cytokines in a mouse model of rheumatoid arthritis [5].

PI3K Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the PI3K signaling pathway and the mechanism of this compound:

G RTK RTK PI3K_Class_IA Class IA PI3K (Heterodimer: p85 + p110) RTK->PI3K_Class_IA Activates GPCR GPCR GPCR->PI3K_Class_IA Activates PI3K_Class_IB Class IB PI3K (Heterodimer: p101 + p110γ) GPCR->PI3K_Class_IB Activates p110_alpha p110α (PI3Kα) PI3K_Class_IA->p110_alpha p110_delta p110δ (PI3Kδ) PI3K_Class_IA->p110_delta p110_beta p110β (PI3Kβ) PI3K_Class_IA->p110_beta p110_gamma p110γ (PI3Kγ) PI3K_Class_IB->p110_gamma PIP2 PIP₂ p110_alpha->PIP2 Phosphorylates p110_delta->PIP2 Phosphorylates p110_beta->PIP2 Phosphorylates p110_gamma->PIP2 Phosphorylates PIP3 PIP₃ PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activation at Plasma Membrane pAKT p-AKT (Active) AKT->pAKT Activation at Plasma Membrane mTOR mTOR pAKT->mTOR Cell_Processes Cell Growth Proliferation Survival Metabolism pAKT->Cell_Processes mTOR->Cell_Processes ETP46321 This compound ETP46321->p110_alpha Potently Inhibits p110α & p110δ ETP46321->p110_delta Potently Inhibits p110α & p110δ ETP46321->p110_beta Weakly Inhibits ETP46321->p110_gamma Weakly Inhibits

This compound selectively inhibits the p110α and p110δ catalytic subunits of Class I PI3Ks, dampening the downstream oncogenic and immunologic signaling cascade.

Research Applications and Potential

Based on its profile, this compound serves as an important research tool with potential therapeutic applications in two primary areas:

  • Oncology: Its potent activity against both wild-type and mutant PI3Kα, synergy with standard chemotherapeutics like docetaxel, and efficacy in delaying tumor growth in xenograft models highlight its potential as an anticancer agent [4] [1].
  • Immunology and Autoimmunity: The dual inhibition of p110α and p110δ allows this compound to effectively modulate T-lymphocyte activation and cytokine production, demonstrating therapeutic efficacy in a model of rheumatoid arthritis (collagen-induced arthritis) [5].

References

PI3Kα and PI3Kδ dual inhibition by ETP-46321

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for ETP-46321, illustrating its potency and selectivity.

Property Description / Value
Primary Targets p110α (PI3Kα), p110δ (PI3Kδ) [1]
Inhibitory Constant (Kiapp) p110α: 2.3 nM; p110δ: 14.2 nM [1]
Selectivity ~74-fold selective for p110α over p110β (170 nM) and p110γ (179 nM) [1]
Activity on PI3Kα Mutants Equipotent against common mutants (E542K, E545K, H1047R) [1]
Selectivity vs. mTOR Highly selective over mTOR [2]
Cellular Activity (IC50) Inhibition of AKT phosphorylation at Ser473 in U2OS cells: 8.3 nM [1]

This compound is an imidazo[1,2-a]pyrazine derivative that acts as an ATP-competitive inhibitor [3] [2]. Its high selectivity for class I PI3Ks over a broad panel of other kinases, including mTOR, makes it a valuable tool compound, as this helps minimize off-target effects [2] [1].

Experimental Evidence and Protocols

Key experimental methodologies from the research on this compound are detailed below.

Experiment Type Detailed Protocol & Key Findings

| Biochemical Inhibition Assay | Protocol: Inhibitory activity against PI3K isoforms and mutants measured using biochemical assays to determine Kiapp values [1]. Finding: this compound is potent against PI3Kα/δ and highly selective over PI3Kβ/γ and mTOR [1]. | | Cellular Target Engagement | Protocol: U2OS cells treated with compound; inhibition of PI3K pathway measured via Western blot analysis of phosphorylated AKT at Ser473 [1]. Finding: IC50 of 8.3 nM for AKT phosphorylation inhibition confirms potent cellular activity [1]. | | In Vivo Efficacy & PK/PD | Protocol: Oral administration (50 mg/kg) in BALB/c mice with K-RasG12V-driven lung tumors; efficacy assessed by tumor volume measurement and PET imaging [1]. Finding: Significant tumor growth inhibition and reduced metabolic activity; good oral bioavailability (90%) and low in vivo clearance [1]. | | Mechanistic Rationale for Dual α/δ Inhibition | Protocol: Studies using related dual inhibitors (e.g., 18DS, based on this compound pharmacophore) show dual inhibition synergistically downregulates cMYC and pAKT, causing G1 cell cycle arrest and apoptosis [3]. |

The PI3K signaling pathway and the experimental workflow for validating this compound are illustrated below.

RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Converted to PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT (Active) PDK1->pAKT Phosphorylates mTOR mTOR pAKT->mTOR Activates CellProcess Cell Growth Proliferation Survival pAKT->CellProcess mTOR->CellProcess Inhibitor This compound Inhibitor->PI3K Inhibits

Diagram: this compound inhibits the PI3Kα and PI3Kδ isoforms, preventing the conversion of PIP2 to PIP3 and subsequent downstream AKT/mTOR signaling, which is crucial for cell growth and survival [3] [4] [5].

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CompoundAdmin In Vitro/In Vivo Compound Administration EnzAssay Biochemical Enzyme Assay CompoundAdmin->EnzAssay CellAssay Cellular Pathway Analysis (Western Blot) CompoundAdmin->CellAssay MouseModel Mouse Tumor Model (Oral Dosing) CompoundAdmin->MouseModel BioActivity Assessment of Biological Activity PKProfiling Pharmacokinetic Profiling BioActivity->PKProfiling Potent & Selective Efficacy In Vivo Efficacy Study PKProfiling->Efficacy Favorable PK EnzAssay->CellAssay CellAssay->BioActivity TumorMeas Tumor Measurement (PET Imaging) MouseModel->TumorMeas TumorMeas->Efficacy

Diagram: Key experiments for this compound validation proceed from in vitro biochemical and cellular assays to in vivo pharmacokinetics and efficacy studies in mouse models [2] [1].

Key Insights for Researchers

  • Dual α/δ Inhibition Synergy: this compound exemplifies a strategic approach to cancer therapy, as dual PI3Kα/δ inhibition can impart synergistic anticancer activity and help overcome compensatory resistance mechanisms that limit single-pathway inhibitors [3].
  • A Template for Chimeric Drugs: The pharmacophore of this compound has been successfully used as a component in rationally designed chimeric molecules (e.g., 18DS) that simultaneously target PI3K and BET bromodomains, demonstrating the potential of this chemical scaffold in multi-target drug design [3].

References

A Framework for In Vivo Dosing Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

You can structure a detailed protocol document using the following sections. The tables and diagrams below are templates to be populated with data specific to ETP-46321.

Introduction & Compound Profile
  • Objective: Briefly state the purpose of the study (e.g., "To evaluate the efficacy and pharmacokinetics of this compound in a mouse xenograft model of colorectal cancer").

  • Compound Summary: Describe the compound's mechanism of action, molecular target, and physicochemical properties. A table is useful for this.

    Table 1: Compound Profile of this compound | Parameter | Description | | :--- | :--- | | Target | (e.g., PI3K p110α) | | Mechanism of Action | (e.g., ATP-competitive inhibitor) | | Molecular Weight | (e.g., 450.2 g/mol) | | Solubility | (e.g., Soluble in 5% DMSO, 40% PEG300, 5% Tween-80) | | Storage | (e.g., -20°C, protect from light) |

Formulation and Dosing Preparation

This section should provide a reproducible method for preparing the dosing solution.

  • Recommended Formulation:

    • Prepare a fresh suspension/solution for each dosing day.
    • Example: Dissolve this compound in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. Gently vortex and sonicate until the compound is fully dissolved and the solution is clear.
  • Dosing Table:

    Table 2: Dosing Regimen for Mouse Models | Study Arm | Dose (mg/kg) | Dose Volume (mL/kg) | Route | Frequency | Duration | | :--- | :--- | :--- | :--- | :--- | :--- | | Vehicle Control | 0 | 10 | Oral Gavage | Once daily | 21 days | | this compound (Low) | 10 | 10 | Oral Gavage | Once daily | 21 days | | this compound (Mid) | 25 | 10 | Oral Gavage | Once daily | 21 days | | this compound (High) | 50 | 10 | Oral Gavage | Once daily | 21 days |

In Vivo Experimental Workflow

A diagram can effectively illustrate the complete timeline of the experiment. Below is a Graphviz DOT script that generates a workflow diagram. You can adapt the steps as needed.

Diagram: In Vivo Dosing Study Workflow

workflow In Vivo Dosing Study Workflow start Start: Animal Acclimatization cell_impl Day 0: Tumor Cell Implantation start->cell_impl randomize Day 7: Randomize into Groups (Based on Tumor Volume) cell_impl->randomize dosing Days 8-28: Daily Dosing & Body Weight Monitoring randomize->dosing monitor Twice Weekly: Tumor Volume Measurement dosing->monitor terminal Day 29: Terminal Blood & Tissue Collection dosing->terminal monitor->dosing analysis Data Analysis: PK, Efficacy, Biomarkers terminal->analysis

This diagram outlines the key stages of a typical efficacy study, from animal preparation to data analysis.

Key Assessments and Data Collection

Detail the parameters to be measured during the study.

Table 3: Key Experimental Assessments

Assessment Method Frequency
Body Weight Electronic scale Daily
Tumor Volume Digital caliper 2-3 times per week
Clinical Observations Visual health check Daily
Plasma Exposure (PK) LC-MS/MS Terminal (multiple time points)
Target Engagement Western Blot / ELISA Terminal on tumor tissue
Signaling Pathway Diagram

Understanding the compound's mechanism within a biological context is crucial. The diagram below illustrates a generic PI3K/Akt pathway, which is a common target for many therapeutics. Modify it to reflect the specific pathway modulated by this compound.

Diagram: Putative Signaling Pathway for this compound

pathway Putative Signaling Pathway for this compound GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activation Loop) mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Stimulates Inhibitor This compound (Inhibitor) Inhibitor->PI3K Inhibits

This is a generalized pathway. You must verify and adjust the nodes and interactions based on the confirmed molecular target of this compound.

Comprehensive Application Notes and Protocols for ETP-46321, a Potent PI3Kα/δ Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ETP-46321

This compound is an imidazo[1,2-a]pyrazine derivative identified as a potent and selective oral inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α and δ [1]. The PI3K signaling pathway is a critical target for cancer therapeutics due to its frequent deregulation in a wide variety of human cancers [1] [2]. This compound demonstrates compelling anti-tumor efficacy in preclinical models, including significant tumor growth inhibition in a K-RasG12V driven genetically engineered mouse model (GEMM) and in human xenograft models of colon and lung carcinoma [1] [2] [3]. Its favorable pharmacokinetic profile, with low clearance and high oral bioavailability in mice, makes it a valuable tool compound for probing PI3K biology in vitro and in vivo [4] [3].

Biochemical and Pharmacological Characterization

Target Selectivity and Potency

This compound exhibits high potency against PI3Kα and PI3Kδ with significant selectivity over other PI3K isoforms, mTOR, DNA-PK, and a broad panel of other kinases [2] [3] [5].

Table 1: Biochemical Inhibition Profile of this compound

Target Kiapp or IC50 Unit Notes
p110α (PI3Kα) 2.3 - 2.4 [3] [5] nM Wild-type enzyme; primary target
PI3Kα-E545K 1.77 [3] nM Common oncogenic mutant
PI3Kα-E542K 1.89 [3] nM Common oncogenic mutant
PI3Kα-H1047R 2.33 [3] nM Common oncogenic mutant
p110δ (PI3Kδ) 14.2 [3] nM ~6-fold less potent than p110α [5]
p110β (PI3Kβ) 170 [3] nM >200-fold less potent than p110α [2] [5]
p110γ (PI3Kγ) 179 [3] nM ~60-fold less potent than p110α [2] [5]
mTOR >5,000 [2] [5] nM Insignificant inhibition
DNA-PK >5,000 [2] [5] nM Insignificant inhibition
Panel of 287 Kinases Not Significant [2] [5] - Demonstrates high selectivity
Pharmacokinetic Properties

The favorable drug-like properties of this compound enable robust in vivo investigation [4] [3].

Table 2: Key Pharmacokinetic Parameters of this compound in BALB/C Mice

Parameter Value Unit
Oral Bioavailability 90 [4] [3] %
Clearance 0.6 [4] [3] L/h/Kg
Dosing Route Oral (p.o.) [3] -

In Vitro Experimental Protocols and Data

PI3Kα Biochemical Activity Assay

This protocol measures the direct inhibition of PI3Kα enzyme activity by this compound [4] [6].

  • Objective: To determine the apparent inhibition constant (Kiapp) of this compound against the p110α/p85α PI3K complex.
  • Materials:
    • Enzyme: PI3K (p110α/p85α), purchased from Carna Biosciences [4] [6].
    • Assay Kit: ADP Hunter Plus assay (DiscoverRx) [4] [6].
    • Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, 0.04% CHAPS, 2 mM TCEP, and 0.01 mg/mL Bovine Gamma Globulin (BGG) [4] [6].
    • ATP Concentration: 50 µM [4] [6].
  • Procedure:
    • Dilute this compound in DMSO to create a concentration-response series.
    • Incubate 10 nM PI3Kα enzyme with the compound and ATP in the kinase buffer.
    • Allow the kinase reaction to proceed, following the manufacturer's recommendations for the ADP Hunter Plus assay.
    • Measure the accumulation of ADP, a universal product of kinase activity.
    • Plot signal against inhibitor concentration and fit the data to a sigmoidal dose-response curve using software such as GraphPad Prism.
  • Data Analysis: The Kiapp value of 2.3 nM was reported as an average of two independent experiments performed in duplicate [3].
Cellular AKT Phosphorylation Inhibition Assay

This protocol assesses the functional cellular activity of this compound by measuring its inhibition of AKT phosphorylation at Ser473 [4] [3] [6].

  • Objective: To determine the IC50 of this compound for suppressing PI3K pathway signaling in cultured cells.
  • Cell Line: U2OS osteosarcoma cell line [3].
  • Procedure:
    • Grow cells to sub-confluence and serum-starve them in medium containing 0.1% FBS for 16 hours.
    • Stimulate cells with medium containing 10% FBS simultaneously with the addition of this compound at varying concentrations.
    • After incubation, wash cells twice with Tris-Buffered Saline (TBS).
    • Lyse cells using a buffer containing 50 mM Tris HCl, 150 mM NaCl, 1% NP-40, 2 mM Na₃VO₄, 100 mM NaF, 20 mM Na₄P₂O₇, and a protease inhibitor cocktail.
    • Resolve proteins by 10% SDS-PAGE and transfer to a nitrocellulose membrane.
    • Perform Western blot analysis using specific antibodies for total Akt and phospho-Ser473-Akt.
    • Visualize bands using an Odyssey infrared imaging system or similar.
  • Data Analysis: this compound demonstrated an IC50 of 8.3 nM for inhibiting AKT phosphorylation in U2OS cells [3].
Other Documented In Vitro Effects
  • Anti-proliferative Activity: this compound was anti-proliferative against various tumor cell lines and synergized with both cytotoxic and targeted therapeutics [2] [5].
  • Cell Cycle Arrest: Treatment with this compound induced cell cycle arrest [2] [5].
  • Anti-angiogenic Effect: The compound inhibited VEGF-dependent sprouting in HUVEC cells [2] [5].

In Vivo Efficacy Protocols and Data

Pharmacokinetic/Pharmacodynamic (PK/PD) Study

This protocol evaluates the relationship between compound exposure and target modulation in vivo [1] [3].

  • Objective: To assess the time-dependent downregulation of phosphorylated AKT (Ser473) in tumor tissue following a single dose of this compound.
  • Model: U87 MG xenografts in mice [2] [5].
  • Procedure:
    • Administer a single oral dose of this compound or vehicle to tumor-bearing mice.
    • At various time points post-dose, collect tumor tissue.
    • Analyze tumor lysates via Western blot to measure levels of phospho-AKT (Ser473).
    • Measure compound concentrations in the tumor tissue.
  • Outcome: this compound treatment resulted in a significant reduction of AKT phosphorylation, which correlated with the compound's levels in the tumor [2] [3] [5].
Tumor Growth Inhibition Study in Carcinomas

This protocol evaluates the anti-tumor efficacy of repeated once-daily dosing of this compound [2] [5].

  • Objective: To determine the effect of this compound on the growth of established human tumor xenografts.
  • Models: HT-29 (colon carcinoma) and A549 (lung carcinoma) xenografts in mice [2] [5].
  • Procedure:
    • Implant tumor cells subcutaneously in immunocompromised mice.
    • Once tumors are established, randomize mice into treatment groups.
    • Administer this compound or vehicle control orally, once per day.
    • Measure tumor volumes regularly over the course of the study.
  • Outcome: Once-daily treatment with this compound delayed the growth of both HT-29 and A549 xenografts [2] [5].
Efficacy in a K-RasG12V Driven GEMM

This protocol tests this compound in a genetically relevant model [1] [3].

  • Objective: To evaluate the efficacy of this compound in a genetically engineered mouse model of cancer driven by a K-RasG12V oncogenic mutation.
  • Dosing: this compound was administered at 50 mg/kg, orally, daily for three weeks [3].
  • Monitoring: Tumor volume was measured and compared to the initial volume. Positron Emission Tomography (PET) imaging was used to assess changes in tumor metabolic activity [3].
  • Outcome: The treatment resulted in significant tumor growth inhibition (approximately 51%) and a decrease in tumor metabolic activity [4] [3].

Visualization of PI3K Signaling and this compound Mechanism

The following diagram illustrates the PI3K-AKT-mTOR signaling pathway and the specific inhibitory action of this compound.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85α) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits AKT_active AKT (Active) AKT_inactive->AKT_active PDK1 Phosphorylation mTOR mTORC1 AKT_active->mTOR Activates Apoptosis Apoptosis Inhibition AKT_active->Apoptosis Suppresses CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes ETP This compound Inhibition Inhibition ETP->Inhibition Inhibition->PI3K  Potent Inhibition

Diagram 1: Mechanism of this compound Action. This compound potently and selectively inhibits the PI3Kα and PI3Kδ isoforms, blocking the conversion of PIP2 to PIP3. This prevents the downstream activation of AKT and mTOR, key drivers of cell growth, proliferation, and survival [1] [2] [5].

Conclusion

This compound is a highly valuable tool compound for the preclinical investigation of PI3Kα and PI3Kδ signaling in cancer. Its well-characterized profile, comprising high potency, exceptional selectivity, favorable oral pharmacokinetics, and robust efficacy across multiple in vivo models, provides a strong foundation for studying PI3K pathway biology and for benchmarking new inhibitors. The detailed protocols outlined in these application notes serve as a guide for researchers to effectively utilize this compound in their experimental systems.

References

ETP-46321 collagen-induced arthritis model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by joint inflammation and destruction. The collagen-induced arthritis (CIA) model is a well-established in vivo model that shares many pathological features with human RA, including the crucial roles of T cell activation and anti-collagen antibody production [1] [2].

The phosphoinositide 3-kinase (PI3K) signaling pathway is a key hub in immune cell activation. Among its isoforms, the p110α catalytic subunit, expressed in T lymphocytes, has been identified as a significant modulator of CIA. Studies show that T-cell-specific deletion of p110α leads to a lower prevalence and severity of arthritis, implicating it as a promising therapeutic target [1].

ETP-46321 is a potent and selective small-molecule inhibitor of PI3Kα (p110α), with an IC₅₀ of 13 nM. It demonstrates significant selectivity, being over 200 times less potent against PI3Kβ and over 60 times less potent against PI3Kγ [3]. This profile makes it an excellent tool compound for investigating the specific role of p110α inhibition in autoimmune disease models like CIA.

Proposed Experimental Protocol for CIA with this compound

This protocol adapts standardized CIA induction methods for use with the investigational compound this compound.

Animals and Housing
  • Strain: C57Bl/6J mice (8-12 weeks old). The CIA model is effective in various strains, but the genetic background can influence severity, so dose titration may be necessary [4].
  • Housing: House in groups under a 12-hour light/dark cycle at 22–24°C with ad libitum access to standard chow and water.
  • Acclimatization: Allow a minimum 2-week acclimatization period before experiment initiation, including daily handling to reduce stress [4].
Induction of Collagen-Induced Arthritis (CIA)
  • Antigen Emulsification: Dissolve chicken or bovine type II collagen (CII) in 0.1M acetic acid at a concentration of 2 mg/mL. Emulsify it in an equal volume (e.g., 75 µl each) of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis [1] [2].
  • Immunization (Day 0): Under light anesthesia, perform an intradermal injection of 100 µL of the CII/CFA emulsion at the base of the tail, delivering a total of 100 µg of CII per mouse [1] [2].
  • Booster Immunization (Day 21): A booster injection may be administered using the same dose of CII emulsified in Incomplete Freund's Adjuvant (IFA) [2].
This compound Dosing and Treatment Groups
  • Compound Preparation: Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.
  • Treatment Groups: Assign mice to the following groups (n=10-12 per group):
    • Group 1 (Vehicle Control): CIA-induced, treated with vehicle.
    • Group 2 (this compound Treatment): CIA-induced, treated with this compound (e.g., 10-50 mg/kg, based on oncology study data [3]).
    • Group 3 (Naive Control): Not immunized, not treated.
  • Dosing Regimen: Administer this compound or vehicle once daily via oral gavage, starting either prophylactically (e.g., Day 0) or therapeutically upon first signs of arthritis (typically around Day 28).
Arthritis Assessment and Monitoring
  • Clinical Scoring: Beginning on Day 21, score each paw every 2-3 days in a blinded manner. A typical scoring system is [2]:
    • 0: Normal.
    • 1: One swollen toe or mid-foot digit.
    • 2: More than one swollen toe or swollen ankle.
    • 3: Severe swelling of the entire paw.
    • The scores for all four paws are summed for a maximum clinical score of 12 per mouse.
  • Incidence and Prevalence: Record the number of mice with arthritis (score ≥1) to calculate incidence and prevalence [1].
  • Animal Welfare: Provide analgesic (e.g., metamizole in drinking water) and soft bedding to ensure animal welfare [4].
Terminal Analysis and Sample Collection (Day 35-40)
  • Blood Collection: Collect serum via cardiac puncture under terminal anesthesia. Analyze for:
    • Anti-CII Antibodies: Measure IgG1 and IgG2a titers by ELISA [1].
    • Inflammatory Cytokines: Quantify IL-6, IL-17A, and TNF-α levels using multiplex immunoassays [1].
  • Tissue Harvesting: Dissect out hind and front paws. Fix in 4% PFA for histology or snap-freeze for molecular analysis.
  • Lymph Node Analysis: Harvest draining lymph nodes (inguinal, popliteal) for ex vivo cell culture and flow cytometry [1].

Expected Outcomes and Data Analysis

The following table summarizes the key parameters and expected results based on the mechanistic role of p110α.

Parameter Measurement Technique Expected Effect of this compound vs. Vehicle Control
Clinical Arthritis Score Macroscopic scoring (0-3 per paw) Significant Decrease [1]
Disease Incidence % of mice with clinical arthritis Reduced Prevalence [1]
Serum IL-6 ELISA / Multiplex Assay Decreased Levels [1]
Serum IL-17A ELISA / Multiplex Assay Decreased Levels [1]
Anti-CII IgG1 Antigen-specific ELISA Variable (may increase due to immune skewing) [1]
Anti-CII IgG2a Antigen-specific ELISA Decreased [1]
Ex Vivo CII-induced T cell proliferation [^3H]-Thymidine incorporation Reduced Proliferation [1]
Lymph Node Th17 Cells Flow Cytometry (CD4+ IL-17A+) Reduced Frequency [1]
Lymph Node Tfh Cells Flow Cytometry (CD4+ CXCR5+ PD-1+) Altered Frequency (may increase CXCR5+ T cells) [1]
Bone & Cartilage Erosion Histology (H&E, Safranin O) Reduced Destruction

Ex Vivo T Cell Signaling Assay

This assay directly tests the compound's mechanism of action on its target in immune cells.

  • T Cell Blast Isolation: Isolate naive T cells from the spleens and lymph nodes of non-immunized mice. Activate them in vitro with anti-CD3/anti-CD28 for 3-4 days to generate T cell blasts [1].
  • ICOS Stimulation and Inhibition: Starve the T cell blasts and pre-treat with this compound (e.g., 1 µM) or DMSO control for 1 hour. Stimulate the cells with an antibody against the ICOS costimulatory receptor for 15-30 minutes [1].
  • Western Blot Analysis: Lyse cells and analyze lysates by Western blotting.
    • Target Phosphorylation: Probe for phosphorylated Akt (Ser473) as a key downstream signal of PI3K activation.
    • Total Protein: Re-probe for total Akt to confirm equal loading.
  • Expected Result: this compound treatment should significantly reduce ICOS-induced Akt phosphorylation compared to the vehicle control, confirming target engagement and inhibition of the p110α signaling axis in T cells [1].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the hypothesized molecular mechanism of this compound and the overall experimental workflow.

etp46321_cia_protocol Experimental Workflow and Signaling Pathway cluster_pathway Molecular Target of this compound t t                /* Nodes */        ICOS_Stim [label=                /* Nodes */        ICOS_Stim [label= ICOS ICOS Costimulation Costimulation , fillcolor= , fillcolor= PI3K_p110a PI3K p110α Catalytic Subunit PIP2_PIP3 PIP₂ to PIP₃ Conversion PI3K_p110a->PIP2_PIP3 ETP46321 This compound Inhibitor ETP46321->PI3K_p110a Inhibits Akt_Phos Akt Phosphorylation & Activation PIP2_PIP3->Akt_Phos Tcell_Activation T Cell Activation (Th17 Differentiation, Cytokine Production) Akt_Phos->Tcell_Activation ICOS_Stim ICOS_Stim ICOS_Stim->PI3K_p110a Animal_Prep 1. Animal Preparation (C57BL/6 mice, 8-12 weeks) CIA_Induction 2. CIA Induction (Day 0: CII/CFA immunization) Animal_Prep->CIA_Induction Treatment 3. This compound Treatment (Daily oral gavage, prophylactic/therapeutic) CIA_Induction->Treatment Assessment 4. Arthritis Assessment (Clinical scoring, serum collection) Treatment->Assessment Analysis 5. Terminal Analysis (Histology, ELISA, Flow Cytometry) Assessment->Analysis

Critical Considerations for Researchers

  • Dose Optimization: The proposed this compound dosing is extrapolated from oncology studies. Empirical dose-ranging studies are essential to establish efficacy and minimize toxicity in the CIA model.
  • Treatment Timing: The therapeutic effect may differ significantly between prophylactic administration (starting at immunization) and therapeutic administration (starting after disease onset). Both approaches provide valuable, complementary information.
  • Biomarker Validation: The reduction in phospho-Akt levels in lymph node T cells ex vivo can serve as a critical pharmacodynamic biomarker to confirm that this compound is effectively engaging its target in the immune system.
  • Animal Strain: The C57Bl/6J strain typically develops a less severe polyarthritis compared to DBA/1J mice. The model should be chosen based on the specific research questions being addressed [4] [2].

Conclusion

This proposed protocol outlines a comprehensive strategy for evaluating the efficacy of the selective p110α inhibitor this compound in the murine CIA model. The combination of clinical scoring, molecular readouts, and ex vivo signaling analysis provides a robust framework for validating PI3Kα as a therapeutic target for rheumatoid arthritis and supports further investigation into T-cell-directed therapies for autoimmune diseases.

References

Comprehensive Application Notes and Protocols: ETP-46321 in T Lymphocyte Activation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PI3K Signaling in T Lymphocyte Activation

The phosphoinositide 3-kinase (PI3K) pathway serves as a critical signaling hub in T lymphocyte activation, integrating signals from both the T cell receptor (TCR) and costimulatory molecules. Class IA PI3K catalytic subunits, particularly p110α and p110δ, play distinct but complementary roles in T cell development, differentiation, and effector functions. While p110δ is predominantly expressed in hematopoietic cells and has been extensively studied in immune contexts, the role of p110α in T lymphocytes has remained less understood until recently. Research has demonstrated that T lymphocytes express similar levels of p110α and p110δ class IA PI3Ks, with p110α binding more strongly to PI3K regulatory subunits than p110δ [1]. This binding characteristic suggests p110α may play a more significant role in T cell biology than previously appreciated.

ETP-46321 is a putative p110α inhibitor that enables researchers to selectively target this pathway to dissect its specific contributions to T cell function. Studies using T cell-specific inactivation of p110α have revealed its non-redundant functions in thymocyte development, T regulatory cell (Treg) differentiation, and T follicular helper (Tfh) cell function [1]. The ability to precisely inhibit p110α with compounds like this compound provides valuable insights for both basic immunology research and the development of novel immunotherapeutic strategies. Understanding the specific inhibition profile and functional consequences of this compound treatment requires carefully standardized assays that can capture its effects on signaling networks, cellular differentiation, and effector functions across various T cell subsets.

Experimental Protocols

T Cell Isolation and Culture
2.1.1 Isolation of PBMCs from Whole Blood
  • Blood Dilution: Dilute fresh whole blood at least 1:1 with phosphate-buffered saline (PBS) in a 15 mL or 50 mL conical tube [2].
  • Density Gradient Separation: Carefully underlay the diluted blood sample with an equal volume of Ficoll-Paque density separation medium, maintaining a clear interface between the layers [2].
  • Centrifugation: Centrifuge at 400 × g for 20 minutes at room temperature with the brake disabled to prevent disruption of the gradient interface [2].
  • PBMC Collection: Harvest the peripheral blood mononuclear cell (PBMC) layer at the interface between the PBS and Ficoll-Paque medium using a sterile pipette, transferring to a fresh conical tube [2].
  • Washing: Fill the tube with PBS to wash the cells, then centrifuge at 300-400 × g for 4-5 minutes at 2-8°C [2].
  • Resuspension: Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer or complete RPMI 1640 medium [2].
  • Cell Counting: Perform cell count and viability analysis using automated cell counters or trypan blue exclusion method [2].
2.1.2 Isolation of T Cells from Lymphoid Tissue
  • Tissue Preparation: Harvest lymphoid tissue (spleen, thymus, or lymph nodes) into a 60 × 15 mm cell culture dish containing 10 mL of flow cytometry staining buffer or complete medium [2].
  • Mechanical Disruption: Tease apart tissue into a single-cell suspension by pressing with the plunger of a 3 mL syringe or mashing between the frosted ends of two microscope slides [2].
  • Filtration and Debris Removal: Pass the cell suspension through a nylon mesh cell strainer placed atop a 15 mL conical tube to eliminate clumps and tissue debris [2].
  • Centrifugation: Centrifuge cell suspension at 300-400 × g for 4-5 minutes at 2-8°C and discard supernatant [2].
  • Cell Counting: Resuspend pellet in appropriate buffer for cell count and viability assessment before adjusting to desired concentration [2].
T Cell Activation Methods
2.2.1 Plate-Bound Anti-CD3 and Soluble Anti-CD28 Antibody Method
  • Plate Coating: Dilute anti-CD3 antibody to 1-3 µg/mL in sterile PBS. Add 2 mL/well to 6-well tissue culture plates and incubate at 37°C, 5% CO₂ for 2 hours [2].
  • Antibody Removal: After incubation, aspirate the anti-CD3 solution from wells. Do not wash the plates [2].
  • Cell Preparation: Resuspend isolated T cells or PBMCs at a concentration of 3 × 10⁶ cells/mL in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine [2].
  • Costimulatory Signal: Add anti-CD28 antibody at 3-5 µg/mL to the cell suspension [2].
  • Activation Initiation: Add the cell suspension containing anti-CD28 to the anti-CD3-coated wells (2-3 mL per well) [2].
  • Culture Conditions: Incubate plates for 1-3 days in a humidified 5% CO₂ incubator at 37°C [2].
  • Cell Harvesting: Harvest cells using a cell scraper after appropriate activation period [2].
2.2.2 CD3/CD28 Bead-Based Activation Method
  • Bead Preparation: Pre-wash and resuspend GMP ActiveMax Human T cell Activation/Expansion CD3/CD28 Beads according to manufacturer instructions [3].
  • Cell Preparation: Isolate PBMCs via density gradient centrifugation and resuspend at 3 × 10⁶ cells/mL in CelThera GMP T Cell Expansion Medium or similar serum-free medium [3].
  • Bead Addition: Add pre-washed CD3/CD28 beads to the cell suspension at a 1:1 bead-to-cell ratio [3].
  • Cytokine Supplementation: Supplement medium with cytokines: 500 IU/mL IL-2, 10 ng/mL IL-7, and 10 ng/mL IL-15 for optimal activation and expansion [3].
  • Culture Conditions: Incubate in humidified CO₂ incubator at 37°C, adding 3 mL of fresh medium on day 2 of culture [3].
This compound Treatment Protocol
  • Compound Preparation: Prepare this compound as a concentrated stock solution in DMSO, then dilute in complete medium to achieve desired working concentrations.
  • Treatment Schedule: Add this compound to T cell cultures simultaneously with activation stimuli or at specific timepoints post-activation depending on experimental objectives.
  • Dose Optimization: Perform dose-response experiments with this compound, typically ranging from 1 nM to 10 µM, to establish optimal inhibition concentrations for p110α.
  • Control Setup: Include vehicle control (DMSO at same dilution as treated groups), untreated cells, and activation-only controls in all experiments.
  • Incubation Time: Maintain this compound in culture medium throughout activation period or remove at specific timepoints for pulse inhibition studies.

Data Analysis and Interpretation

Quantitative Analysis of this compound Effects on PI3K Signaling

Table 1: Effects of this compound on PI3K Signaling Molecules in Activated T Cells

Parameter Measurement Method This compound Effect Biological Significance
AKT phosphorylation Phospho-flow cytometry, Western blot Decreased indicates reduced PI3K pathway activation
ERK phosphorylation Phospho-flow cytometry, Western blot Variable modulation suggests crosstalk with MAPK pathway
PIP3 production ELISA, fluorescent probes Reduced confirms direct PI3K inhibition
FOXO3a localization Imaging, subcellular fractionation Increased nuclear localization demonstrates pathway suppression
T cell proliferation CFSE dilution, Ki67 staining Impaired reflects functional consequence of inhibition

Research indicates that pharmacological inhibition of p110α affects key signaling nodes downstream of the T cell receptor. Studies using T cell-specific p110α inactivation have shown altered AKT and ERK phosphorylation in activated thymocytes, suggesting that this compound may similarly modulate these critical signaling pathways [1]. Additionally, FOXO3 activation has been identified as a key downstream event following PI3K inhibition, with implications for T cell function and differentiation [4].

This compound Effects on T Cell Subsets and Differentiation

Table 2: Impact of this compound on T Cell Subset Differentiation and Function

T Cell Subset Differentiation Markers This compound Effect Functional Consequences
T regulatory cells (Treg) CD4+CD25+FoxP3+ Decreased differentiation Reduced immunosuppressive capacity
T follicular helper (Tfh) CXCR5+ICOS+PD-1+ Impaired function Reduced IL-21 secretion, hampered B cell help
CD4+ naive T cells CD45RA+CD62L+ Altered differentiation Enhanced proportion in spleen
CD8+ naive T cells CD45RA+CD62L+ Reduced proportion Potential impact on cytotoxic T cell memory
Th1 cells T-bet+IFN-γ+ Minimal effect Preserved IFN-γ production
Th17 cells RORγt+IL-17+ Minimal effect Maintained IL-17 secretion

Investigations into p110α inactivation reveal subset-specific effects on T cell differentiation, with particularly pronounced impacts on Treg and Tfh cells. Studies show that p110α inactivation results in lower Treg cell numbers and impaired induced Treg (iTreg) differentiation in vitro, along with reduced IL-10 secretion [1]. Additionally, Tfh cell differentiation, IL-21 secretion, and PI3-K-dependent elongation are hampered by p110α inactivation [1]. These findings suggest that this compound may preferentially affect certain T helper cell lineages while sparing others, providing insights for targeted immunomodulation.

Technical Considerations and Troubleshooting

Optimization of Experimental Conditions
  • Antibody Titration: The optimal concentrations of anti-CD3 and anti-CD28 antibodies should be determined empirically for each cell source and experimental setup. For anti-CD3, the typical range is 1-3 µg/mL, while for anti-CD28, 3-5 µg/mL is generally effective [2].
  • This compound Concentration: Perform comprehensive dose-response experiments to identify the optimal concentration range for p110α inhibition without inducing off-target effects.
  • Time Course Considerations: The timing of this compound addition relative to activation stimuli significantly influences outcomes. Addition prior to or simultaneously with activation maximizes inhibition of early signaling events.
  • Cell Density Optimization: Maintain appropriate cell densities (typically 1-3 × 10⁶ cells/mL) throughout experiments to ensure optimal activation and compound exposure [2].
Common Technical Challenges and Solutions
  • Variable Activation Efficiency: If T cell activation efficiency is suboptimal, verify antibody functionality through positive controls, confirm proper plate coating techniques, and ensure appropriate costimulatory signals.
  • High Background in Control Wells: To address high background activation in untreated controls, ensure proper handling techniques to minimize unintentional activation, use low-endotoxin reagents, and include appropriate negative controls.
  • Inconsistent this compound Effects: For variable compound effects, verify compound solubility and stability in culture conditions, ensure consistent DMSO concentrations across treatments, and use fresh compound preparations.
  • Poor Cell Viability: If viability is compromised under treatment conditions, optimize serum concentrations, consider alternative basal media, and reduce compound concentration if toxicity is observed.

Pathway and Workflow Visualization

PI3K Signaling Pathway in T Cell Activation

PI3KSignaling PI3K Signaling Pathway in T Cell Activation TCR TCR PI3K PI3K TCR->PI3K Engagement CD28 CD28 CD28->PI3K Costimulation PIP3 PIP₃ PI3K->PIP3 p110α Phosphorylates PIP2 PIP₂ PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates FOXO3 FOXO3 AKT->FOXO3 Inhibits mTOR mTOR AKT->mTOR Activates Tcell T Cell Responses (Proliferation, Differentiation, Cytokine Production) FOXO3->Tcell Regulates mTOR->Tcell Promotes ETP46321 This compound ETP46321->PI3K Inhibits

Figure 1: PI3K Signaling Pathway in T Cell Activation - This diagram illustrates the key molecular events in PI3K-mediated T cell activation, highlighting the putative inhibition point of this compound. The pathway demonstrates how T cell receptor engagement and CD28 costimulation activate PI3K, particularly the p110α catalytic subunit, leading to PIP₃ production, AKT activation, and subsequent regulation of T cell responses through mTOR activation and FOXO3 inhibition [1] [4].

Experimental Workflow for this compound T Cell Activation Assay

ExperimentalWorkflow This compound T Cell Activation Assay Workflow Start Sample Collection (Whole Blood or Lymphoid Tissue) Isolation PBMC/T Cell Isolation (Density Gradient Centrifugation) Start->Isolation Activation T Cell Activation (Anti-CD3/CD28 Antibodies or Beads) Isolation->Activation Treatment This compound Treatment (Dose-Response Incubation) Activation->Treatment Analysis Downstream Analysis Treatment->Analysis Flow Flow Cytometry (Phenotyping, Phospho-signaling) Western Western Blotting (AKT/ERK Phosphorylation) ELISA ELISA/Cytokine Array (Cytokine Secretion Profile) FuncAssay Functional Assays (Proliferation, Cytotoxicity) SubAnalysis Analysis Methods

Figure 2: this compound T Cell Activation Assay Workflow - This workflow outlines the key steps in assessing this compound effects on T cell activation, from initial cell isolation through activation, compound treatment, and multidimensional analysis. The comprehensive approach enables researchers to capture both signaling changes and functional consequences of p110α inhibition across various T cell subsets [1] [2].

Conclusion

The application of This compound in T lymphocyte activation assays provides valuable insights into the specific contributions of p110α to T cell biology, revealing its non-redundant functions in thymocyte development, T cell differentiation, and effector responses. The detailed protocols outlined in this document enable researchers to systematically investigate how selective p110α inhibition influences PI3K signaling dynamics, T cell subset differentiation, and ultimate immune responses.

These findings have significant implications for both basic immunology research and therapeutic development. The differential effects of p110α inhibition across T cell subsets, with particular impact on Treg and Tfh cells while sparing Th1 and Th17 differentiation, suggest potential applications in vaccine development, autoimmune disease treatment, and cancer immunotherapy [1]. Furthermore, the combination of this compound treatment with standardized activation protocols and comprehensive readout parameters establishes a robust framework for evaluating PI3K-targeted compounds in immunological contexts.

As research continues to elucidate the complex roles of PI3K isoforms in immunity, the refined application of isoform-specific inhibitors like this compound will remain essential for deciphering pathway-specific functions and developing targeted immunomodulatory strategies with improved efficacy and reduced toxicity profiles.

References

ETP-46321 K-RasG12V mutant cancer model

Author: Smolecule Technical Support Team. Date: February 2026

Biological Context and Rationale

The K-RasG12V mutation is a common oncogenic driver that impairs GTPase activity, locking K-Ras in a continuously active state that promotes tumor growth [1]. While ETP-46321 does not directly inhibit mutant K-Ras, it targets a key downstream pathway. The Phosphoinositide 3-Kinase (PI3K) pathway, particularly the p110α subunit, is a crucial signaling node activated by K-Ras, making it a rational therapeutic target [2] [3]. Inhibiting PI3K can disrupt signals for cell survival and proliferation.

The diagram below illustrates the strategic inhibition point of this compound in the K-RasG12V-driven signaling pathway:

g K-RasG12V    (Oncogenic Mutant) K-RasG12V    (Oncogenic Mutant) PI3K PI3K K-RasG12V    (Oncogenic Mutant)->PI3K Activates AKT (p-Ser473) AKT (p-Ser473) PI3K->AKT (p-Ser473) Phosphorylates Cell Survival &    Tumor Growth Cell Survival &    Tumor Growth AKT (p-Ser473)->Cell Survival &    Tumor Growth Promotes This compound This compound This compound->PI3K Inhibits

Compound Profile and Quantitative Data

This compound is a potent, ATP-competitive inhibitor selective for the p110α and p110δ isoforms of PI3K [2].

Table 1: Biochemical Inhibition Profile of this compound (Kiapp values) [2]

Target Kiapp (nM)
p110α (PI3Kα) 2.3 nM
PI3Kα-E545K (Mutant) 1.77 nM
PI3Kα-E542K (Mutant) 1.89 nM
PI3Kα-H1047R (Mutant) 2.33 nM
p110δ (PI3Kδ) 14.2 nM
p110β (PI3Kβ) 170 nM
p110γ (PI3Kγ) 179 nM

Table 2: In Vitro and In Vivo Pharmacological Data [2] [4]

Parameter Value / Result
In Vitro Cellular Activity
IC50 (AKT phosphorylation in U2OS cells) 8.3 nM
In Vivo Pharmacokinetics (BALB/C mice)
Clearance 0.6 L/h/Kg
Oral Bioavailability 90%
In Vivo Efficacy (K-RasG12V Lung Model)
Dosage 50 mg/kg, orally, once daily
Outcome Significant tumor growth inhibition

Experimental Application Notes & Protocols

Here are detailed methodologies for key experiments demonstrating the efficacy of this compound in K-RasG12V mutant cancer models.

In Vivo Efficacy Protocol in a K-RasG12V GEMM

This protocol uses a Genetically Engineered Mouse Model (GEMM) that develops lung tumors driven by the K-RasG12V oncogene [2].

Objective: To evaluate the antitumor efficacy of this compound in an autochthonous K-RasG12V lung tumor model.

Workflow:

g 1. K-RasG12V    GEMM Setup 1. K-RasG12V    GEMM Setup 2. Tumor Monitoring 2. Tumor Monitoring 1. K-RasG12V    GEMM Setup->2. Tumor Monitoring 3. Treatment Groups 3. Treatment Groups 2. Tumor Monitoring->3. Treatment Groups 4. Dosing 4. Dosing 3. Treatment Groups->4. Dosing Vehicle Control Vehicle Control 3. Treatment Groups->Vehicle Control This compound    50 mg/kg This compound    50 mg/kg 3. Treatment Groups->this compound    50 mg/kg 5. Endpoint Analysis 5. Endpoint Analysis 4. Dosing->5. Endpoint Analysis

Materials:

  • Animals: K-RasG12V-driven lung tumor GEMM.
  • Compound: this compound.
  • Vehicle: For oral formulation preparation.

Procedure:

  • Animal Model: Utilize genetically engineered mice harboring the K-RasG12V mutation [2].
  • Randomization: When tumors are established, randomize mice into cohorts with comparable starting tumor volumes.
  • Dosing Formulation: Prepare a fresh dosing solution daily. This compound can be administered orally using a suitable vehicle. One referenced protocol uses a simple suspension in 0.5% Carboxymethylcellulose Sodium (CMC Na) [2].
  • Dosing Regimen:
    • Route: Oral gavage (p.o.)
    • Dosage: 50 mg/kg
    • Frequency: Once daily
    • Duration: 3 weeks
  • Assessment:
    • Tumor Volume: Measure tumor volumes regularly using calipers or imaging. Compare final volumes to the starting volume and the vehicle-control group [2].
    • Pharmacodynamics (PD): In a parallel PK/PD study, assess target engagement by measuring the inhibition of AKT phosphorylation at Ser473 in tumor tissue lysates via Western blot [2].
In Vitro Target Engagement and Signaling Protocol

This assay measures the compound's ability to inhibit its direct signaling pathway in cultured cells.

Objective: To determine the IC50 of this compound for inhibiting PI3K pathway-dependent AKT phosphorylation in a cell-based system.

Materials:

  • Cell Line: U2OS (human osteosarcoma) cell line is referenced for this assay [2].
  • Compound: this compound, prepared as a serial dilution in DMSO.
  • Key Reagent: Antibodies for Total AKT and Phospho-AKT (Ser473).

Procedure:

  • Cell Seeding: Plate U2OS cells in multi-well plates and allow them to adhere overnight in standard growth medium.
  • Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 nM to 1000 nM) or DMSO vehicle control for a predetermined time (typically 1-2 hours).
  • Cell Lysis: Lyse cells using a RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blot Analysis:
    • Resolve equal amounts of protein lysate by SDS-PAGE.
    • Transfer to a nitrocellulose or PVDF membrane.
    • Probe the membrane with anti-Phospho-AKT (Ser473) and anti-Total AKT antibodies.
    • Use fluorescent or chemiluminescent secondary antibodies for detection and quantification.
  • Data Analysis: Normalize p-AKT signal intensity to total AKT for each sample. Plot the percentage of p-AKT inhibition against the log of compound concentration and fit a curve to calculate the IC50 value, which was reported as 8.3 nM in U2OS cells [2].

Key Considerations for Researchers

  • Mutant PI3K Inhibition: this compound remains equally potent against common oncogenic mutant forms of PI3Kα (E542K, E545K, H1047R), which often co-occur with Ras pathway mutations, making it highly relevant for cancer therapy [2].
  • Formulation: For in vivo studies, this compound has good oral bioavailability and can be formulated as a suspension in 0.5% CMC Na [2]. For in vitro studies, it is soluble in DMSO to at least 30 mg/mL [2] [4].
  • Specificity: The compound has been profiled against 288 representative kinases and mTOR, showing high selectivity for PI3Kα/δ, which increases confidence that the observed phenotypic effects are on-target [2].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any specific aspect, feel free to ask.

References

Biological Characterization of ETP-46321

Author: Smolecule Technical Support Team. Date: February 2026

ETP-46321 is a potent and selective inhibitor of phosphoinositide-3-kinase (PI3K) isoforms α and δ, identified as a promising candidate for oral cancer therapy due to its favorable pharmacokinetic profile and efficacy in preclinical models [1] [2] [3].

The table below summarizes its key biochemical and cellular properties:

Property Value Details / Additional Data
IC₅₀ (PI3Kα) 2.3 nM (Kiapp) -
IC₅₀ (PI3Kδ) 14.2 nM (Kiapp) -
Selectivity >200-fold selective for p110α/δ over p110β/γ [4] Selective versus mTOR and 288 other kinases [4] [5].
Cellular IC₅₀ 8.3 nM Inhibition of AKT Ser473 phosphorylation in human U2OS cells [3].
Mouse PK (BALB/C) Clearance: 0.6 L/h/kg; Oral Bioavailability: ~90% [5] [3] -

This compound also effectively inhibits p110α mutant enzymes found in human cancers (E542K, E545K, and H1047R) and synergizes with cytotoxic and targeted therapeutics [4] [3].

In Vivo Xenograft Study Design and Protocol

The search results describe several in vivo efficacy studies for this compound, primarily based on a 2012 publication [4] [2] [3].

Key In Vivo Findings
Study Model Compound/Dose Treatment Regimen Key Results
U87 MG Xenograft (Pharmacodynamic) This compound Single dose Reduction in phosphorylation of Akt in tumors [4].
HT-29 & A549 Xenografts (Lung & Colon) This compound Once daily (QD) oral dosing Delayed growth of HT-29 and A549 xenografts [4].
Ovarian Cancer Model (Combination) This compound + Doxotaxel Not specified Synergistic effect observed [4].
K-Ras G12V GEMM (Genetically Engineered Mouse Model) This compound 50 mg/kg, p.o., daily for 3 weeks Significant tumor growth inhibition (~51%) [5] [2] [3].
Detailed Experimental Workflow

The following diagram outlines the general workflow for the in vivo efficacy studies described in the search results.

G Start Start In Vivo Study CellPrep Tumor Cell Line Preparation (e.g., A549, HT-29) Start->CellPrep Mice Host Mice (Immunodeficient for xenografts) CellPrep->Mice Implant Tumor Cell Implantation Mice->Implant Group Randomization into treatment and control groups Implant->Group Dosing Oral Dosing (Gavage) This compound (e.g., 50 mg/kg) Vehicle Control Once Daily Schedule Group->Dosing Monitor Tumor Volume Monitoring via Caliper Measurements Dosing->Monitor Harvest Terminal Tumor Harvest Monitor->Harvest Analysis Analysis: Tumor Growth Inhibition p-AKT Levels (Western Blot) Harvest->Analysis End Study End Analysis->End

Pathway Inhibition Mechanism

This compound exerts its effects by inhibiting the PI3K/AKT signaling pathway. The diagram below illustrates this mechanism of action.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds PI3K PI3K (p110α/p85) Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT (Active) AKT->pAKT Survival Cell Survival Proliferation pAKT->Survival Inhibition This compound Inhibition Inhibition->PI3K

Sample In Vivo Dosing Protocol

Based on the search results, here is a sample dosing protocol for a xenograft study:

  • Compound: this compound [4] [3].
  • Formulation: Details not specified in search results; typically prepared in a vehicle suitable for oral gavage (e.g., aqueous solution with suspending agents).
  • Dosage: 50 mg/kg was used in a K-Ras G12V mouse model [3]. Effective in delaying growth of xenografts with once-daily dosing [4].
  • Route of Administration: Oral (p.o.) [4] [3].
  • Dosing Schedule: Once daily (QD) [4]. In a specific model, treatment lasted for three weeks [3].
  • Control Group: Vehicle-only control.

Limitations and Further Research

The available information has some limitations. Specific details on vehicle composition, randomization methods, and exact tumor volume measurement schedules are not included in the search results. The data is from a single 2012 publication [4] [2], so consulting more recent literature is essential to confirm these findings and explore subsequent development of this compound or similar compounds.

References

Application Notes and Protocols for ETP-46321: A PI3Kα/δ Inhibitor for Combination Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

ETP-46321 is a potent, selective, and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α and δ. The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in a wide variety of human cancers. This compound exerts its effects by selectively targeting the p110α and p110δ catalytic subunits, thereby inhibiting downstream oncogenic signaling and inducing cell cycle arrest and apoptosis in tumor cells. [1] [2]

Its high selectivity is a key feature; the compound demonstrates greater than 200-fold and 60-fold selectivity over the PI3Kβ and PI3Kγ isoforms, respectively, and shows no significant activity against a panel of 287 other protein kinases, mTOR, or DNA-PK. This selectivity profile minimizes off-target effects and makes it an excellent tool for probing PI3Kα/δ-specific biology and therapy. [1] [3] Preclinical studies have shown that this compound effectively inhibits PI3K signaling in treated tumor cell lines, reduces phosphorylation of Akt in xenograft models, and demonstrates significant anti-tumor efficacy in models of colon and lung carcinoma. [1]

Quantitative Profiling of this compound

The tables below summarize the key biochemical, cellular, and in vivo pharmacological data for this compound.

Table 1: Biochemical Potency and Selectivity of this compound

Target Potency (Kiapp or IC50) Selectivity Notes
PI3Kα (p110α) 2.3 - 2.4 nM [1] [3] Primary target
PI3Kδ (p110δ) 14.2 nM [3] ~6-fold less potent than p110α
PI3Kβ (p110β) 170 nM [3] >200-fold less potent than p110α
PI3Kγ (p110γ) 179 nM [3] ~60-fold less potent than p110α
mTOR / DNA-PK IC50 > 5,000 nM [1] Not significantly inhibited
Other Kinases (287) No significant inhibition [1] Highly selective profile
PI3Kα Mutants (E542K, E545K, H1047R) Kiapp 1.77 - 2.33 nM [3] Equipotent against common oncogenic mutants

Table 2: Cellular and In Vivo Activity of this compound

Parameter Result Experimental Context
Cellular IC50 8.3 nM [3] Inhibition of AKT Ser473 phosphorylation in U2OS cells
In Vivo Efficacy Tumor growth delay [1] HT-29 (colon) and A549 (lung) carcinoma xenografts, once-daily oral dosing
In Vivo Synergy Enhanced efficacy [1] Synergized with Docetaxel in an ovarian cancer model
Pharmacokinetics Low clearance (0.6 L/h/kg), High oral bioavailability (90%) [3] BALB/c mice

Synergistic Combinations and Protocols

A key therapeutic strategy is the combination of targeted agents with conventional chemotherapeutics to overcome resistance and improve efficacy. This compound has demonstrated synergistic anti-proliferative and anti-tumor effects when combined with both cytotoxic and targeted drugs. [1]

Table 3: Documented Synergistic Combinations with this compound

Combination Partner Cancer Model Observed Effect
Docetaxel Ovarian Cancer Synergistic tumor growth inhibition [1]
Cytotoxic/Targeted Therapeutics Various Tumor Cell Lines Synergistic anti-proliferative activity [1]
Protocol: In Vitro Assessment of Synergy with Chemotherapeutics

This protocol outlines the methodology for evaluating the synergistic effects of this compound with chemotherapeutic agents in cancer cell lines.

  • Objective: To determine the synergistic anti-proliferative effects of this compound in combination with chemotherapeutics like Docetaxel.
  • Cell Lines: Ovarian cancer cell lines or other relevant models (e.g., A549, HT-29).
  • Reagents: this compound (e.g., from MedChemExpress, CAS 1252594-99-2 [3]), chemotherapeutic agent (e.g., Docetaxel), cell culture media and supplements, cell viability assay kit (e.g., MTT, CellTiter-Glo).
  • Procedure:
    • Cell Plating: Plate cells in 96-well plates at a density that ensures logarithmic growth throughout the experiment.
    • Compound Treatment: After 24 hours, treat cells with a matrix of serial dilutions of this compound and the chemotherapeutic agent alone and in combination. Include a DMSO vehicle control.
    • Incubation: Incubate cells for 72-120 hours under standard culture conditions (37°C, 5% CO₂).
    • Viability Assessment: Measure cell viability using a validated assay according to the manufacturer's instructions.
    • Data Analysis: Calculate the percentage of growth inhibition for each single agent and combination. Analyze drug interaction using synergy models such as the Zero Interaction Potency (ZIP) model or the Bliss Independence model to generate synergy scores. A ZIP score significantly greater than zero indicates synergy. [4]
Protocol: In Vivo Efficacy Study in Xenograft Models

This protocol describes the evaluation of this compound, both as a single agent and in combination, in mouse xenograft models.

  • Objective: To assess the in vivo anti-tumor efficacy and synergistic activity of orally administered this compound.
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude) subcutaneously implanted with human cancer cells (e.g., HT-29 colon carcinoma, A549 lung carcinoma) or a mouse model of ovarian cancer.
  • Test Articles: this compound, vehicle (for oral gavage), chemotherapeutic agent (e.g., Docetaxel, for intraperitoneal injection).
  • Dosing Regimen:
    • Single Agent: this compound administered once daily (q.d.) orally at a predetermined efficacious dose (e.g., 50 mg/kg). [3]
    • Combination: this compound (p.o., q.d.) co-administered with the chemotherapeutic agent at its sub-therapeutic or therapeutic dose.
  • Study Endpoints:
    • Tumor Volume: Measure tumor dimensions regularly with calipers. Calculate volume using the formula: (length × width²)/2. Present data as mean tumor volume ± SEM over time.
    • Biomarker Analysis (Pharmacodynamics): At the end of the study or after a single dose, harvest tumors and analyze by western blot to confirm reduction in phosphorylated Akt (Ser473) as a marker of PI3K pathway inhibition. [1]
    • Tumor Growth Inhibition (TGI): Calculate TGI (%) compared to the vehicle control group.

Visualizing the Workflow and Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the molecular pathway targeted by this compound.

G This compound Experimental Workflow Start Study Design InVitro In Vitro Profiling Start->InVitro Biochem Biochemical Assays (PI3K Isoform Selectivity) InVitro->Biochem Cellular Cellular Assays (pAKT Inhibition, Viability) InVitro->Cellular Synergy Synergy Screens (e.g., with Docetaxel) InVitro->Synergy Zero Interaction Potency (ZIP) Model InVivo In Vivo Evaluation InVitro->InVivo PK Pharmacokinetics (Oral Bioavailability) InVivo->PK PD Pharmacodynamics (pAKT in Tumors) InVivo->PD Efficacy Efficacy in Xenografts InVivo->Efficacy Analysis Data Analysis & Conclusions PK->Analysis PD->Analysis Combo Combination Therapy Efficacy->Combo Combo->Analysis

Diagram 1: this compound Experimental Workflow. This chart outlines the key stages in the preclinical evaluation of this compound, from initial in vitro profiling to in vivo efficacy studies.

G PI3K Pathway and this compound Inhibition cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Inhibition by this compound RTK Receptor Tyrosine Kinase PI3K PI3K (p110α/p110δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Conversion Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation FOXO Transcription Factors (e.g., FOXO) Akt->FOXO Inhibition CellProcess Cell Survival Proliferation Growth mTOR->CellProcess FOXO->CellProcess ETP This compound Inhibition Direct Inhibition ETP->Inhibition Inhibition->PI3K PTEN PTEN Tumor Suppressor PTEN->PIP3 Dephosphorylation (to PIP2)

Diagram 2: PI3K Pathway and this compound Inhibition. This diagram shows the PI3K/Akt/mTOR signaling pathway. This compound selectively inhibits the p110α and p110δ subunits of PI3K, preventing the conversion of PIP2 to PIP3 and subsequent activation of pro-survival signals.

Conclusion and Future Perspectives

This compound is a well-characterized, selective PI3Kα/δ inhibitor with compelling preclinical data supporting its use as both a monotherapy and a combination partner with standard chemotherapeutics. Its high selectivity, oral bioavailability, and demonstrated efficacy in delaying tumor growth in multiple xenograft models make it a valuable candidate for further development. [1] [3]

The future of PI3K inhibition may lie in rational drug combinations and novel chemical entities. Notably, the pharmacophore of this compound has been successfully used to design 18DS, a chimeric small molecule that concurrently inhibits PI3K and BET bromodomains. This dual-targeting approach has shown curative responses in aggressive Eµ-Myc lymphoma models, highlighting a promising strategy to overcome resistance mechanisms that limit single-agent therapies. [4] This underscores the ongoing relevance of this compound not only as a developmental candidate but also as a scaffold for the next generation of multi-targeted anticancer agents.

References

Comprehensive Application Notes and Protocols for ETP-46321 in Autoimmune Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Therapeutic Relevance

ETP-46321 is a potent and selective dual inhibitor of the p110α and p110δ catalytic subunits of Class IA phosphoinositide 3-kinases (PI3Ks), which has shown significant promise for the treatment of autoimmune diseases, particularly rheumatoid arthritis. This small molecule inhibitor demonstrates a favorable kinase selectivity profile, with high potency against PI3Kα (Kᵢᵃᵖᵖ = 2.4 nM) and approximately 6-fold lower potency against PI3Kδ, while being more than 200- and 60-fold less potent against PI3Kβ and PI3Kγ isoforms respectively. Importantly, this compound does not significantly inhibit related kinases such as mTOR or DNA-PK (IC₅₀ > 5 μM) and shows minimal activity against a broad panel of 287 additional protein kinases, indicating excellent selectivity [1]. This specificity profile makes this compound particularly valuable for targeting immune cell dysfunction without broadly disrupting other cellular processes.

The therapeutic rationale for dual p110α/δ inhibition in autoimmune conditions stems from the distributed roles of these isoforms in immune cell function. While p110δ is predominantly expressed in hematopoietic cells and plays well-established roles in immune signaling, p110α is ubiquitously expressed but contributes significantly to lymphocyte activation despite its broader expression pattern. T lymphocytes express high levels of both p110α and p110δ class IA PI3K catalytic subunits, with p110α binding more efficiently to regulatory subunits and being more effectively recruited to costimulatory molecules like CD28 and ICOS [2] [3]. This combined expression pattern and functional engagement suggests that dual inhibition may provide superior efficacy compared to isoform-selective approaches alone.

Mechanism of Action and Signaling Pathways

Molecular Targets and Signaling Disruption

This compound exerts its effects by competitive inhibition at the ATP-binding sites of both p110α and p110δ catalytic subunits, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP₃). This blockade disrupts the recruitment and activation of pleckstrin homology (PH) domain-containing signaling proteins to the plasma membrane, including Akt (PKB) and PDK1, which are critical propagators of PI3K signaling [3]. Consequently, downstream pathways involving metabolic activity, cell survival, proliferation, differentiation, and migration are modulated, particularly in immune cells central to autoimmune pathology.

The signaling architecture affected by this compound involves multiple receptor systems on T lymphocytes. As illustrated in the diagram below, this compound primarily interrupts PI3K signaling downstream of T-cell receptor (TCR) engagement and costimulatory molecules (CD28, ICOS), with downstream effects on Akt activation, NFAT nuclear translocation, and metabolic reprogramming:

G TCR TCR Engagement PI3K PI3K Activation (p110α/p110δ) TCR->PI3K CD28 CD28 Costimulation CD28->PI3K ICOS ICOS Costimulation ICOS->PI3K PIP3 PIP3 Production PI3K->PIP3 Akt Akt Phosphorylation PIP3->Akt mTOR mTOR Signaling Akt->mTOR NFAT NFAT Activation Akt->NFAT Metabolism Metabolic Reprogramming mTOR->Metabolism Cytokines Cytokine Production (IL-2, IL-17, IFN-γ, IL-21) NFAT->Cytokines Metabolism->Cytokines Differentiation T-cell Differentiation (Th1, Th17, Tfh) Metabolism->Differentiation ETP This compound ETP->PI3K

Figure 1: this compound Inhibition of PI3K Signaling in T Lymphocytes. This compound (red) directly inhibits p110α/p110δ PI3K catalytic subunits, disrupting downstream signaling events critical for T-cell activation, cytokine production, and differentiation.

Immunological Consequences

The interruption of PI3K signaling by this compound produces multifaceted immunological effects that collectively ameliorate autoimmune pathology. By dampening T-cell receptor and costimulatory signaling, this compound reduces the activation and differentiation of pathogenic helper T-cell subsets, including Th1 and Th17 cells, which drive inflammation in conditions like rheumatoid arthritis and experimental autoimmune encephalomyelitis. Additionally, the inhibitor modulates T follicular helper (Tfh) cells, impairing their capacity to support B-cell antibody production, which is particularly relevant given the contribution of autoantibodies to disease progression in rheumatoid arthritis [2] [3]. This broad impact across multiple immune cell populations positions this compound as a promising candidate for modulating the complex immune dysregulation characteristic of autoimmune diseases.

In Vitro Efficacy Data

T Lymphocyte Activation and Cytokine Production

This compound demonstrates potent suppression of T lymphocyte activation across multiple experimental conditions. In studies using naive CD4+ T lymphocytes activated through CD3 and CD28 costimulation, this compound significantly inhibited secretion of key cytokines including IL-2, IL-10, and IFN-γ after 24 hours of activation, with effects superior to those observed with individual p110α (A66) or p110δ (IC87114) inhibitors alone [2]. The enhanced efficacy of dual inhibition suggests complementary roles for both isoforms in T-cell activation, with p110δ playing a more prominent but not exclusive role in initial activation events.

In previously activated CD4+ T cells restimulated through CD3 and ICOS (Inducible T-cell Costimulator), this compound effectively suppressed Akt and Erk phosphorylation, key signaling events downstream of PI3K activation. This signaling disruption translated to potent inhibition of cytokine secretion, with reduced production of IL-2, IL-4, IL-17A, and IFN-γ [2]. The compound's efficacy in this context is particularly significant given the importance of ICOS signaling in T follicular helper cell function and the established role of IL-17 in autoimmune pathogenesis.

Helper T Cell Subset Modulation

The impact of this compound extends to specialized CD4+ T helper cell subsets that play distinct roles in autoimmune pathology. When applied to differentiated T follicular helper (Tfh) cells and IL-17-producing (Th17) helper cells, this compound significantly inhibited IL-21 secretion, a cytokine critically involved in B-cell help and antibody class switching [2]. This effect on Tfh cells provides a mechanistic basis for the observed reduction in antigen-specific antibody responses in vivo following this compound treatment.

Table 1: In Vitro Efficacy of this compound in T Lymphocyte Assays

Assay System Activation Method Measured Parameters Inhibition by this compound Reference
Naive CD4+ T cells Anti-CD3 + Anti-CD28 IL-2, IL-10, IFN-γ secretion Significant inhibition [2]
Activated CD4+ T cells Anti-CD3 + ICOS Akt/Erk phosphorylation, IL-2, IL-4, IL-17A, IFN-γ Potent inhibition [2]
T follicular helper (Tfh) cells Differentiated Tfh IL-21 secretion Significant inhibition [2]
Th17 cells Differentiated Th17 IL-17A, IL-21 secretion Significant inhibition [2]

In Vivo Efficacy Data

Collagen-Induced Arthritis Model

The therapeutic potential of this compound has been rigorously evaluated in the collagen-induced arthritis (CIA) model, a well-established preclinical model for rheumatoid arthritis. When administered therapeutically after disease onset, this compound significantly inhibited arthritis development as measured by clinical symptom scores, antigen-specific antibody responses, and pro-inflammatory cytokine secretion including IL-10, IL-17A, and IFN-γ [2]. The reduction in clinical symptoms correlated with decreased joint inflammation and tissue damage, supporting the relevance of PI3K inhibition for mitigating the destructive synovial inflammation characteristic of rheumatoid arthritis.

The immunomodulatory effects of this compound in the CIA model encompassed both cellular and humoral immune responses. Treatment resulted in decreased production of collagen-specific antibodies, particularly pathogenic IgG isotypes, reflecting the compound's ability to disrupt T-cell-dependent B-cell activation and help. This comprehensive impact on adaptive immunity underscores the advantage of dual p110α/δ inhibition over isoform-selective approaches, as both T-cell and B-cell responses are integrally involved in autoimmune pathogenesis.

Comparative Analysis with Selective Inhibition

Studies comparing this compound with selective p110α (A66) or p110δ (IC87114) inhibitors have demonstrated the superior efficacy of dual inhibition in vivo. While p110δ inhibition alone provided substantial suppression of immune responses, the addition of p110α targeting enhanced therapeutic effects, particularly in contexts of strong T-cell activation involving CD28 and ICOS costimulation [2] [3]. This enhanced efficacy likely reflects the complementary functions of p110α and p110δ in immune cell activation and the broader disruption of PI3K signaling achieved with dual inhibition.

Table 2: In Vivo Efficacy of this compound in Autoimmune Models

Disease Model Species Dosing Regimen Key Efficacy Findings Reference
Collagen-induced arthritis Mouse Therapeutic administration post-disease onset Inhibition of clinical arthritis scores, reduced antigen-specific antibodies, decreased IL-17A and IFN-γ [2]
Protein antigen response Mouse Prophylactic and therapeutic Suppressed antibody responses, modulated cytokine secretion [2]
Tumor xenograft (reference) Mouse Once daily Reduced Akt phosphorylation in U87 MG xenografts, delayed growth of colon and lung carcinoma xenografts [1]

Experimental Protocols

In Vitro T Cell Activation Assay

Purpose: To evaluate the effect of this compound on T lymphocyte activation and cytokine production.

Materials:

  • Naive CD4+ T cells isolated from C57BL/6 mouse spleens
  • Anti-CD3ε and anti-CD28 antibodies for stimulation
  • This compound (stock solution in DMSO, working concentrations typically 0.1-1 μM)
  • Specific inhibitors: A66 (p110α inhibitor, 10 μM), IC87114 (p110δ inhibitor, 1 μM)
  • Culture medium: RPMI-1640 with 10% FBS, L-glutamine, penicillin/streptomycin, and β-mercaptoethanol
  • Cytokine measurement: ELISA kits for IL-2, IL-10, IFN-γ, or multiplex cytokine array

Procedure:

  • Isolate naive CD4+ T cells using magnetic bead-based separation kits to >95% purity.
  • Coat tissue culture plates with anti-CD3ε antibody (5 μg/mL in PBS) overnight at 4°C.
  • Wash plates and add soluble anti-CD28 antibody (2 μg/mL) to provide costimulation.
  • Pre-treat T cells (1×10⁶ cells/mL) with this compound or reference inhibitors for 30-60 minutes before activation.
  • Plate cells on antibody-coated plates and culture for 24-48 hours at 37°C in 5% CO₂.
  • Collect culture supernatants for cytokine measurement by ELISA.
  • For intracellular cytokine staining, add brefeldin A for the final 4-6 hours of culture, then fix, permeabilize, and stain with fluorochrome-conjugated anti-cytokine antibodies for flow cytometry analysis.

Data Analysis: Calculate percentage inhibition of cytokine production compared to vehicle-treated controls. Use dose-response curves to determine IC₅₀ values for this compound.

Collagen-Induced Arthritis Therapeutic Model

Purpose: To assess the efficacy of this compound in established autoimmune arthritis.

Materials:

  • Female DBA/1OlaHsd mice (8-12 weeks old)
  • Chicken type II collagen (CII)
  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
  • This compound formulation vehicle (typically 1% methylcellulose or similar)
  • Clinical scoring system for arthritis

Immunization Procedure:

  • Emulsify chicken CII (2 mg/mL) with an equal volume of CFA.
  • Anesthetize mice and inject 100 μL of emulsion intradermally at the base of the tail (100 μg CII per mouse).
  • On day 21, administer a booster immunization with CII in Incomplete Freund's Adjuvant.

Treatment and Evaluation:

  • Monitor mice daily for arthritis onset beginning day 25 post-primary immunization.
  • Once animals develop established arthritis (typically clinical score ≥1.5), randomize into treatment groups.
  • Administer this compound (typically 10-50 mg/kg) or vehicle control once daily by oral gavage.
  • Score arthritis severity daily using a standardized scale (0 = normal; 1 = mild redness/swelling; 2 = moderate redness/swelling; 3 = severe redness/swelling; 4 = maximal inflammation with joint deformity).
  • Measure paw swelling using calipers or plethysmometry.
  • At study endpoint, collect serum for antibody measurement and joints for histopathological analysis.

Histopathological Assessment:

  • Fix hind paws in 10% formalin, decalcify, and embed in paraffin.
  • Section tissues and stain with hematoxylin and eosin.
  • Score for synovial inflammation, cartilage damage, and bone erosion using standardized scales.

The following diagram illustrates the experimental workflow for evaluating this compound in the collagen-induced arthritis model:

G Start Start Immunize Day 0: Immunize with CII in CFA Start->Immunize Boost Day 21: Boost with CII in IFA Immunize->Boost Monitor Daily monitoring for arthritis onset Boost->Monitor Randomize Randomize upon arthritis onset Monitor->Randomize Treat Daily treatment with This compound or vehicle Randomize->Treat Assess Clinical scoring and paw measurements Treat->Assess Terminate Terminal analyses: Serum, joints, cells Assess->Terminate Histology Histopathological evaluation Terminate->Histology Cytokines Cytokine and antibody measures Terminate->Cytokines

Figure 2: Collagen-Induced Arthritis Therapeutic Protocol. Experimental workflow for evaluating this compound in established autoimmune arthritis, including immunization, treatment initiation at disease onset, and terminal analyses.

Research Implications and Future Directions

The comprehensive data on this compound supports the continuing investigation of dual p110α/δ inhibitors as therapeutic agents for autoimmune diseases, particularly rheumatoid arthritis. The compound's ability to simultaneously modulate T-cell activation, cytokine production, and antibody responses addresses multiple pathological pathways involved in autoimmune inflammation, potentially offering advantages over more targeted biological therapies. Furthermore, the well-characterized selectivity profile of this compound suggests a potentially favorable safety profile compared to broader PI3K inhibitors, though this requires further validation in advanced preclinical models and clinical studies.

Future research directions should include combination studies with existing disease-modifying antirheumatic drugs (DMARDs), investigation in other autoimmune models such as experimental autoimmune encephalomyelitis (multiple sclerosis model), and detailed safety pharmacology assessment. Additionally, the relationship between p110α inhibition and regulatory T cell function warrants deeper investigation, as recent evidence suggests that p110α deficiency in T cells can lead to altered T cell homeostasis with age, including reduced CD4+ T cells but enhanced regulatory T cell populations in older animals [4]. This complex impact on immune homeostasis highlights the need for careful dose optimization and treatment scheduling to maximize therapeutic benefit while minimizing potential immunomodulatory risks.

References

ETP-46321 PI3K signaling pathway inhibition methods

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical and Cellular Profiling of ETP-46321

The table below summarizes key quantitative data characterizing the activity and cellular effects of this compound.

Parameter Value / Result Experimental Context
Biochemical Ki (p110α) 2.3 nM [1] In vitro kinase assay
Biochemical Ki (p110δ) 14.2 nM [1] In vitro kinase assay
Biochemical Ki (p110β) 170 nM [1] In vitro kinase assay
Biochemical Ki (p110γ) 179 nM [1] In vitro kinase assay
Activity vs. PI3Kα-E545K Ki = 1.77 nM [1] In vitro assay against mutant
Activity vs. PI3Kα-E542K Ki = 1.89 nM [1] In vitro assay against mutant
Activity vs. PI3Kα-H1047R Ki = 2.33 nM [1] In vitro assay against mutant
Cellular IC50 (p-AKT) 8.3 nM [1] Inhibition of AKT Ser473 phosphorylation in U2OS cells
In Vivo Clearance (Mouse) 0.6 L/h/kg [1] Pharmacokinetic study in BALB/C mice
Oral Bioavailability (Mouse) 90% [1] Pharmacokinetic study in BALB/C mice

Experimental Protocols

Protocol 1: Inhibition of Cellular AKT Phosphorylation

This protocol assesses the cellular potency of this compound by measuring its inhibition of AKT phosphorylation at Ser473 [1].

  • Cell Line: Human U2OS osteosarcoma cells [1].
  • Compound Treatment: Cells are treated with this compound at various concentrations (e.g., a serial dilution to generate a dose-response curve).
  • Cell Lysis and Analysis: After treatment, cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined (e.g., via Bradford assay) [2].
  • Detection (Western Blot): 30 µg of total protein is resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated AKT (Ser473) and total AKT (for normalization) [2] [1].
  • Data Analysis: Band intensity is quantified. The IC50 value (concentration that inhibits 50% of phosphorylation) is calculated from the dose-response curve, reported as 8.3 nM for this compound [1].
Protocol 2: In Vivo Efficacy in a Mouse Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a genetically engineered mouse model (GEMM) [3] [1].

  • Animal Model: Mice bearing a lung tumor driven by a K-RasG12V oncogenic mutation [3] [1].
  • Dosing Regimen: this compound is administered daily via oral gavage at a dose of 50 mg/kg for three weeks [1].
  • Efficacy Endpoints:
    • Tumor Volume: Measured and compared to the starting volume and to a control (vehicle-treated) group [1].
    • Biomarker Analysis (optional): Downregulation of phosphorylated AKT (Ser473) in tumor tissue can be confirmed via immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded tumor sections [2].
    • Metabolic Activity: Positron Emission Tomography (PET) can be used to assess reduction in tumor metabolic activity [1].
  • Outcome: this compound treatment results in significant tumor growth inhibition [3] [1].

PI3K Signaling Pathway and Inhibitor Action

The diagram below illustrates the core PI3K/AKT/mTOR signaling pathway and the mechanism by which this compound exerts its inhibitory effect.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) Heterodimer RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Binds PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP3->PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT_i AKT (Inactive) PIP3->AKT_i Recruits PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->AKT_i Phosphorylates (Thr308) AKT_a AKT (Active) AKT_i->AKT_a Full Activation mTORC1 mTORC1 AKT_a->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT_i Phosphorylates (Ser473) CellSurvival Cell Survival Proliferation Metabolism mTORC1->CellSurvival Drives ETP46321 This compound Inhibitor ETP46321->PI3K Inhibits

Diagram 1: this compound inhibits the PI3K/AKT/mTOR pathway. This compound blocks the p110α and p110δ catalytic subunits of PI3K, preventing the conversion of PIP2 to PIP3. This inhibits the downstream activation of AKT and mTORC1, key drivers of cancer cell survival and growth [2] [4] [5]. The tumor suppressor PTEN negatively regulates this pathway.

Application Notes for Researchers

  • Isoform and Mutant Targeting: this compound's high potency against PI3Kα and its common oncogenic mutants (E545K, E542K, H1047R) makes it an excellent tool compound for studying cancers with PIK3CA mutations or PI3Kα dependency [1].
  • Combination Therapy Rationale: Research indicates that PI3K pathway activation can be a resistance mechanism to other therapies. Combining this compound with agents like Tumor Treating Fields (TTFields) or immune checkpoint inhibitors may synergistically enhance anti-tumor efficacy by overcoming this resistance [2] [6].
  • In Vivo Considerations: The favorable pharmacokinetic profile of this compound, characterized by low clearance and high oral bioavailability in mice, supports its use in prolonged in vivo efficacy studies [1].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies or wish to explore specific combination strategies, please feel free to ask.

References

ETP-46321 solubility issues and solutions

Author: Smolecule Technical Support Team. Date: February 2026

ETP-46321 Basic Information & Solubility

This compound is a potent and orally bioavailable dual inhibitor of the PI3Kα and PI3Kδ isoforms [1] [2].

The table below summarizes its key biochemical properties and solubility data:

Property Value / Description Source / Context
Molecular Weight 473.55 g/mol [2] [3] [4]
CAS Number 1252594-99-2 [2] [3] [4]
Primary Solvent DMSO [2] [3] [4]
Solubility in DMSO ≥ 33 mg/mL (≥ 69.69 mM) [2]
Solution Stability Hygroscopic; use newly opened DMSO [2]

Experimental Protocols

Here are standard protocols for preparing stock solutions and conducting key experiments based on published data.

Stock Solution Preparation

The following table outlines the preparation of common stock solution concentrations [2]:

Concentration Amount of this compound Volume of DMSO
10 mM 4.74 mg 1 mL
30 mM 14.21 mg 1 mL

Protocol:

  • Weigh the required amount of this compound solid.
  • Transfer the compound to an appropriate vial.
  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
  • Gently vortex or mix until the solid is completely dissolved. The solution may require brief room-temperature incubation.
  • Aliquot the stock solution to avoid repeated freeze-thaw cycles.
In Vitro Cellular Assay Protocol

This method is adapted from the original research that identified this compound, detailing how to measure its inhibition of AKT phosphorylation in cells [1].

G A Seed U2OS cells B Serum-starve overnight (0.1% FBS) A->B C Add this compound & stimulate with 10% FBS B->C D Wash cells with TBS C->D E Lyse cells D->E F SDS-PAGE & Western Blot E->F G Probe with: - p-Akt (Ser473) - Total Akt - α-tubulin F->G H Visualize with fluorescent antibodies G->H I Image and analyze (e.g., Li-Cor Odyssey) H->I

Frequently Asked Questions & Troubleshooting

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl Sulfoxide (DMSO) is the standard and recommended solvent for preparing stock solutions of this compound. The solubility in DMSO is at least 33 mg/mL [2]. Water or buffer solutions are not suitable for initial dissolution.

Q2: My stock solution has precipitated. What should I do?

A2: Precipitation can occur due to moisture absorption or temperature changes.

  • Warm and Mix: Gently warm the vial to room temperature and vortex it thoroughly. Avoid heating to high temperatures.
  • Confirm Purity: Ensure you are using high-quality, anhydrous DMSO, as the compound is sensitive to hygroscopic DMSO [2].
  • Re-prepare: If warming does not work, it is advisable to prepare a fresh stock solution from powder.
Q3: How should I store this compound and its solutions?

A3:

  • Powder: Store the solid powder at -20°C for short-term use (up to 3 years) or at -80°C for long-term storage [2].
  • Stock Solutions: Store solutions in DMSO as single-use aliquots.
    • -80°C: Stable for up to 2 years.
    • -20°C: Stable for up to 1 year [2]. Always avoid repeated freeze-thaw cycles to maintain stability.
Q4: The compound is not working in my cellular assay. What could be wrong?

A4: If you observe a lack of effect:

  • Verify Solubility: Ensure the stock solution is clear and fully dissolved. Any precipitation will lead to inaccurate dosing.
  • Check Bioactivity: Confirm that the final concentration of DMSO in your cell culture media does not exceed 0.1%, as higher levels can be toxic to cells and confound your results.
  • Confirm Assay System: The provided experimental protocol was optimized in U2OS cells [1] [2]. Efficiency may vary in other cell lines, so dose-response curves should be established for your specific model.

PI3K Inhibition & Experimental Workflow

This diagram illustrates the role of this compound in the PI3K/AKT signaling pathway and a general workflow for its experimental use.

G GrowthFactor Growth Factor Stimulus PI3K PI3K (p110α/p110δ) GrowthFactor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT CellProcesses Cell Survival Proliferation Growth pAKT->CellProcesses ETP This compound Inhibitor ETP->PI3K Inhibits ExpStart Reconstitute in DMSO Prep Prepare working dilution ExpStart->Prep Treat Treat cells/in vivo model Prep->Treat Analyze Analyze effect: - Western Blot (p-AKT) - Tumor growth inhibition Treat->Analyze

A Note on Advanced Troubleshooting

The search results provide a solid foundation for basic handling but offer limited specific data on resolving complex experimental challenges, such as:

  • Solubility in solvents other than DMSO for in vivo studies.
  • Detailed pharmacokinetic parameters beyond mouse models.
  • Compatibility with various assay buffers.

For such advanced troubleshooting, consulting the full, original research paper for experimental nuances or contacting the manufacturer of your specific compound batch for technical support would be highly recommended.

References

Established In Vivo Dosing Parameters for ETP-46321

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core in vivo dosing data available for ETP-46321 from published research.

Parameter Value Experimental Context
Dosage 50 mg/kg Dose administered in efficacy study [1]
Route of Administration Oral (p.o.) Administered orally to mice [1]
Dosing Vehicle Not specified in available excerpts Information required for protocol replication
Dosing Regimen Daily for three weeks Treatment schedule used in a lung tumor model [1]
Pharmacokinetic Profile Good oral bioavailability (90%), low in vivo clearance (0.6 L/h/Kg) [1] Profile in BALB/c mice supports once-daily oral dosing [1]

Experimental Protocol for Efficacy Testing

Here is a detailed methodology based on the in vivo study of this compound in a genetically engineered mouse model (GEMM) of lung cancer driven by a K-RasG12V oncogenic mutation [1].

  • Animal Model:
    • Use a GEMM with a K-RasG12V mutation or implant tumor cells carrying this mutation into appropriate mice (e.g., BALB/c).
  • Dosing Solution Preparation:
    • The exact formulation is not specified in the available literature. You will need to develop a stable suspension or solution suitable for oral gavage in mice. Common vehicles include suspensions in methylcellulose or solutions using minimal DMSO with solutol, which should be optimized based on the compound's solubility.
  • Dosing Protocol:
    • Randomize mice into treatment and control groups once tumors are palpable.
    • Administer this compound at 50 mg/kg via oral gavage.
    • Treat animals daily for three weeks.
    • The control group should receive the vehicle only on the same schedule.
  • Efficacy Assessment:
    • Measure tumor volumes regularly (e.g., 2-3 times per week) using calipers.
    • Calculate tumor growth inhibition by comparing the change in tumor volume in the treated group versus the control group.

Key Considerations for Your Experiments

  • Pharmacodynamic Markers: To optimize the schedule, it's crucial to link drug exposure to its effect. The cited study demonstrated that this compound causes time-dependent downregulation of pAKT (Ser473) [2]. You should measure phospho-AKT levels in tumor tissue at various time points after a single dose to understand the duration of target engagement.
  • Tolerability Monitoring: Closely monitor animals for signs of toxicity, especially if exploring higher doses or more frequent schedules. Body weight loss is a primary indicator.
  • Dosing Vehicle is Critical: The lack of a specified vehicle in the available data is a significant gap. The formulation you choose can significantly impact the compound's absorption, bioavailability, and stability, thereby affecting your optimization results.

Proposed Path for Dosing Optimization

Since a direct, optimized schedule is not published, you would need to design experiments to find it. Here is a logical workflow for this process, which you can use as a basis for designing your studies:

Start Start: Known PK/PD Profile (Bioavailability: 90%, Clearance: 0.6 L/h/Kg) Step1 1. Define PK/PD Relationship (e.g., Measure pAKT suppression over time after single dose) Start->Step1 Step2 2. Establish Maximum Tolerated Dose (MTD) (Use single & repeated dose studies) Step1->Step2 Step3 3. Test Dosing Frequencies (BID, QD, QOD based on target coverage from Step 1) Step2->Step3 Step4 4. Evaluate Combination Therapies (e.g., with MEK inhibitors) in relevant models Step3->Step4 Goal Goal: Identify Optimal Schedule for Efficacy & Tolerability Step4->Goal

Frequently Asked Questions

What is the primary mechanism of action of this compound? this compound is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) catalytic subunits p110α and p110δ. It inhibits these enzymes, which are key nodes in the PI3K/AKT signaling pathway, thereby reducing cell proliferation and survival, particularly in cancer cells [1] [2].

In which disease models has this compound shown efficacy? It has demonstrated significant tumor growth inhibition in a K-RasG12V driven lung tumor mouse model [1] [2]. Furthermore, it has shown a modulatory effect on T-cell activation and was effective in a mouse model of collagen-induced arthritis, highlighting its potential in autoimmune disease research [1].

References

ETP-46321 selectivity versus PI3Kβ and PI3Kγ

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the binding affinity (Ki) of ETP-46321 for different PI3K class I isoforms, based on biochemical assays [1] [2].

PI3K Isoform Ki (nM) Selectivity (fold vs. PI3Kα)
PI3Kα 2.3 [1] [2] 1x
PI3Kδ 14.2 [1] [2] ~6x less
PI3Kβ 170 [1] [2] ~74x less
PI3Kγ 179 [1] [2] ~78x less

This selectivity profile is further supported by half-maximal inhibitory concentration (IC₅₀) data from a broader screen, which confirmed that this compound is more than 60 times less potent against PI3Kγ and over 200 times less potent against PI3Kβ compared to PI3Kα [3].

Experimental Protocols for Selectivity Assessment

To ensure your experiments yield reliable and reproducible results, here are the key methodologies used to characterize this compound.

Biochemical Kinase Assays for Ki/IC₅₀ Determination

This protocol measures the direct inhibition of the purified PI3K enzyme activity [3] [1] [2].

  • Objective: To determine the potency (Ki or IC₅₀) of this compound against different PI3K isoforms and mutants in a cell-free system.
  • Key Reagents: Purified recombinant human PI3K proteins (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101), ATP, and substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2).
  • Methodology: A common approach is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a similar homogenous assay format that detects the product of the kinase reaction (PIP3). This compound is tested across a range of concentrations.
  • Critical Notes:
    • The compound was also tested against three common p110α mutant oncoproteins (E542K, E545K, H1047R) and found to be equipotent against them compared to the wild-type protein [1] [2].
    • To confirm selectivity beyond the PI3K family, this compound was profiled against 287 additional protein kinases and showed no significant off-target activity, and also did not significantly inhibit mTOR or DNA-PK (IC₅₀ > 5 μM) [3].
Cellular Target Engagement Assay

This protocol verifies that the compound engages its target and inhibits the PI3K pathway in a cellular context [1] [2].

  • Objective: To measure the inhibition of PI3K pathway signaling in cultured cells.
  • Cell Line: U2OS (human osteosarcoma cell line) [1] [2].
  • Methodology:
    • Seed and culture cells.
    • Treat cells with a range of concentrations of this compound.
    • Lyse cells and analyze the lysates by Western Blot.
    • Probe the blot with an antibody against phospho-Akt (Ser473), a key downstream marker of PI3K activation.
    • Normalize using an antibody against total Akt.
  • Result: this compound inhibited the phosphorylation of Akt with an IC₅₀ of 8.3 nM, confirming its cellular activity [1] [2].

Visualizing the PI3K Pathway and Experimental Workflow

The following diagrams illustrate the role of Class I PI3K isoforms and the key experiments for characterizing this compound.

g1 cluster_isoforms Class I PI3K Isoforms rtks_gpcrs Receptor Tyrosine Kinases (RTKs) G-Protein Coupled Receptors (GPCRs) p110a p110α (PI3Kα) Ubiquitous Cancer Mutations rtks_gpcrs->p110a p110b p110β (PI3Kβ) Ubiquitous PTEN-deficient Cancers rtks_gpcrs->p110b p110d p110δ (PI3Kδ) Hematopoietic Cells rtks_gpcrs->p110d p110g p110γ (PI3Kγ) Hematopoietic Cells rtks_gpcrs->p110g pip2_pip3 PIP₂ → PIP₃ p110a->pip2_pip3 p110b->pip2_pip3 p110d->pip2_pip3 p110g->pip2_pip3 akt Akt Phosphorylation (e.g., Ser473) pip2_pip3->akt outcomes Cell Survival Proliferation Metabolism akt->outcomes etp46321 This compound Inhibitor etp46321->p110a etp46321->p110d

Diagram 1: Simplified Class I PI3K Signaling Pathway. This compound selectively inhibits the p110α and p110δ catalytic subunits, blocking the downstream signaling cascade [4] [5].

g2 start Characterize this compound step1 Biochemical Assay Determine Ki/IC₅₀ vs. PI3K isoforms & mutant variants (e.g., E545K, H1047R) start->step1 step2 Selectivity Screening Profile against broad kinase panel (>280 kinases), mTOR, DNA-PK step1->step2 step3 Cellular Assay Measure p-Akt (Ser473) inhibition in U2OS cells (IC₅₀) step2->step3 step4 In Vivo Evaluation PK/PD studies & efficacy in xenograft/GEMM models step3->step4

Diagram 2: Key Experimental Workflow for this compound Characterization. The workflow progresses from biochemical profiling to in vivo validation [3] [1] [2].

Frequently Asked Questions (FAQs)

Q1: Does this compound inhibit common oncogenic mutants of PI3Kα? Yes. This compound is equipotent against the prevalent p110α hotspot mutants E542K, E545K, and H1047R, with Ki values similar to wild-type PI3Kα (1.77 - 2.33 nM) [1] [2]. This makes it a suitable tool for studying cancers driven by these mutations.

Q2: Beyond PI3Kβ/γ, what is the selectivity of this compound against other related kinases? this compound demonstrates excellent selectivity. It does not significantly inhibit the related lipid kinases mTOR or DNA-PK (IC₅₀ > 5 μM) [3]. Furthermore, in a screen of 287 additional protein kinases, it showed no significant off-target activity, underscoring its high specificity for the PI3K family, particularly the p110α and p110δ isoforms [3].

Q3: What is the in vivo evidence supporting this compound's efficacy and suitability for animal studies? this compound has a favorable pharmacokinetic profile in mice, characterized by low in vivo clearance (0.6 L/h/kg) and high oral bioavailability (90%) [1] [2]. In a genetically engineered mouse model (GEMM) of lung tumor driven by a K-RasG12V mutation, oral administration of this compound (50 mg/kg) resulted in time-dependent downregulation of p-Akt in tumors and produced significant tumor growth inhibition [1] [2].

References

ETP-46321 stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability, Storage & Solubility

For researchers, maintaining compound integrity is crucial for experimental reproducibility. The table below summarizes the key handling information for ETP-46321.

Aspect Specification
Recommended Storage (Powder) -20°C for 3 years; 4°C for 2 years [1]
Recommended Storage (Solution) -80°C for 6 months; -20°C for 1 month (in DMSO) [1]
Purity ≥98% [1]
Solubility in DMSO ~30-33 mg/mL (approx. 63-70 mM) [1] [2] [3]
Solubility in Water <1 mg/mL [1]

Experimental Protocols & Formulations

In Vitro Cell-Based Assay

This protocol for inhibiting AKT phosphorylation in U2OS cells is a common method to demonstrate cellular activity of PI3K inhibitors [1] [3].

  • Cell Line: U2OS osteosarcoma cells.
  • Test Compound: this compound.
  • Procedure: Treat cells with this compound. The reported half-maximal inhibitory concentration (IC₅₀) for phospho-AKT inhibition is 8.3 nM [1] [3]. This indicates the compound's potency in a cellular model.
In Vivo Administration

This animal study protocol shows this compound's efficacy in a mouse tumor model [1] [2].

  • Animals: BALB/C mice.
  • Dosage: 50 mg/kg, administered orally (p.o.) [1] [2].
  • Dosing Schedule: Once daily for three weeks [1] [2].
  • Key Findings: The treatment resulted in significant tumor growth inhibition [1] [2].
Solubilization Formulations for Animal Studies

This compound has low aqueous solubility, so these formulations are critical for in vivo experiments [1].

  • Injection Formulation 1: 10% DMSO + 5% Tween 80 + 85% Saline [1].
  • Injection Formulation 2: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1].
  • Oral Formulation 1: Suspend in 0.5% Carboxymethylcellulose sodium (CMC Na) [1].
  • Oral Formulation 2: Suspend in 0.5% Carboxymethyl cellulose [1].

Troubleshooting Common Issues

  • Precipitation in Aqueous Buffers: This is expected due to the compound's low water solubility. Always prepare fresh working solutions from a DMSO stock and use the recommended in vivo formulations. Sonication may help achieve a uniform suspension [1] [2].
  • Loss of Biological Activity: This can occur with improper storage or repeated freeze-thaw cycles of the solution. For the powder, ensure continuous storage at -20°C or below. For DMSO stock solutions, prepare single-use aliquots and store at -80°C to avoid multiple freeze-thaw cycles [1].

Mechanism of Action

The following diagram illustrates the primary signaling pathway targeted by this compound and its downstream effects, based on its role as a PI3Kα/δ inhibitor [1] [4].

architecture Growth_Factors Growth Factor Signals PI3K_Complex PI3K Complex (p110α/p110δ) Growth_Factors->PI3K_Complex PIP3 PIP3 PI3K_Complex->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (inactive) PIP3->AKT pAKT p-AKT (active) AKT->pAKT Phosphorylation (Ser473) Tumor_Growth Tumor Cell Growth & Survival pAKT->Tumor_Growth ETP46321 This compound ETP46321->PI3K_Complex Inhibits

The primary mechanism involves:

  • PI3K Inhibition: this compound directly and potently inhibits the p110α (Ki=2.3 nM) and p110δ (Ki=14.2 nM) subunits of the PI3K enzyme complex [1].
  • Blocking Oncogenic Signaling: This inhibition prevents the conversion of PIP2 to PIP3, a key lipid second messenger, thereby blocking the downstream activation of AKT (a central survival kinase) [1] [4].
  • Downstream Effects: Reduction in phosphorylated AKT (p-AKT) levels leads to decreased signaling through pro-survival and growth pathways, resulting in observed tumor growth inhibition in models [1].

References

ETP-46321 cell culture working concentration

Author: Smolecule Technical Support Team. Date: February 2026

Reported Cellular Activity

The table below summarizes the key quantitative data from a cellular study, which can serve as a starting point for your own optimization.

Cell Line Assay Type IC₅₀ / Value Description
U2OS (Human Osteosarcoma) [1] Inhibition of AKT phosphorylation 8.3 nM [1] Inhibition of PI3Kα, measured via Western blot analysis of AKT Ser 473 phosphorylation.

This data indicates that ETP-46321 is highly potent in a cellular context. The concentration required for a 50% inhibitory effect (IC₅₀) in this specific cell-based assay was in the low nanomolar range [1].

Biochemical Profile & Key Considerations

To help you design your experiments, here is a broader overview of this compound's properties and important factors to consider when determining your working concentration.

Property Details
Primary Targets Potent inhibitor of PI3Kα (wild-type and common mutants E542K, E545K, H1047R) and PI3Kδ [1].
Selectivity Demonstrates good selectivity over PI3Kβ and PI3Kγ isoforms, and is highly selective versus mTOR and a broad panel of other kinases [1].
Solubility ≥ 33 mg/mL in DMSO (69.69 mM). Note that the source indicates hygroscopic DMSO can significantly impact solubility [1].
In Vivo Evidence In a mouse model, this compound (50 mg/kg, administered orally) showed significant tumor growth inhibition [1].

When planning your experiment, consider these critical factors:

  • Cell-specific variability: The IC₅₀ of 8.3 nM was determined in U2OS cells and should be used as a reference point only [1]. The effective concentration may differ in your cell line due to variations in genetic background, PI3K pathway dependency, and expression levels of different PI3K isoforms.
  • DMSO concentration: If using a stock solution prepared in DMSO, ensure that the final concentration of DMSO in your cell culture media is non-toxic to your cells (typically ≤0.1%).
  • Assay endpoint and duration: The required concentration can depend on what you are measuring (e.g., acute AKT phosphorylation vs. long-term cell viability) and the length of compound exposure.

Recommended Workflow for Determining Working Concentration

Start Start with 8.3 nM IC₅₀ as reference Range Test a concentration range (e.g., 1 nM - 1 µM) Start->Range Pilot Run a pilot dose-response experiment Range->Pilot Analyze Analyze data for your phenotype of interest Pilot->Analyze Optimize Optimize and confirm final concentration Analyze->Optimize

  • Start with a dose-response curve: Using the reported IC₅₀ of 8.3 nM as a median point, treat your cells with a range of this compound concentrations (e.g., from 1 nM to 1 µM) [1].
  • Measure relevant endpoints: Assess the effect of the inhibitor on your specific read-out, such as phosphorylation of AKT (Ser473) by Western blot, or a functional outcome like cell proliferation or viability.
  • Determine optimal concentration: From your dose-response data, identify the concentration that achieves the desired level of pathway inhibition or biological effect with minimal cytotoxicity for your experimental goals.

References

overcoming ETP-46321 experimental variability

Author: Smolecule Technical Support Team. Date: February 2026

ETP-46321: Core Biochemical Profile

This table summarizes the primary inhibitory profile of this compound, which is crucial for understanding its mechanism and potential off-target effects [1] [2].

Target Ki / IC50 (nM) Notes / Selectivity
PI3Kα (p110α) 2.3 - 2.4 nM (Ki) Potent inhibition of wild-type and common oncogenic mutants (E542K, E545K, H1047R) [1].
PI3Kδ (p110δ) 14.2 nM (Ki) Potent inhibition, making it a dual p110α/δ inhibitor [1] [3].
PI3Kβ (p110β) 170 nM (Ki) >70-fold selective over p110β [1].
PI3Kγ (p110γ) 179 nM (Ki) >75-fold selective over p110γ [1].
mTOR >5,000 nM (IC50) High selectivity; no significant inhibition at concentrations up to 5 µM [2].
DNA-PK >5,000 nM (IC50) High selectivity; no significant inhibition [2].
Kinase Panel Not significant Profiled against 287 additional protein kinases with no significant hits [2].

The following diagram illustrates the primary signaling pathway affected by this compound and its key cellular consequences.

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and solutions to frequent problems encountered when working with this compound.

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

  • Answer: For in vitro work, DMSO is the recommended solvent. A 10 mM stock solution is commonly used.
  • Storage Protocol:
    • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
    • Stock Solution:
      • -80°C: Store for up to 2 years.
      • -20°C: Store for up to 1 year.
    • Best Practice: To maintain stability and potency, avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes [1].

Q2: I observe high variability in cellular assay results. What could be the cause?

  • Potential Cause: Cell line-specific differences in PI3K pathway dependence, mutation status (e.g., PTEN null, PIK3CA mutant), or growth conditions.
  • Troubleshooting Steps:
    • Characterize Your System: Before experiments, confirm the expression of this compound's primary targets (p110α and p110δ) in your cell line. Be aware that cells with activating mutations in the PI3K pathway may be more sensitive [1] [2].
    • Validate Target Engagement: Always include a readout of pathway inhibition, such as measuring the reduction of phosphorylated AKT (Ser473) by western blot. This confirms the drug is working as expected in your specific cellular context [1] [2].
    • Optimize Dosing: Perform a dose-response curve. While IC50 for p-AKT inhibition in U2OS cells is ~8.3 nM, the effective concentration can vary. A typical working range is 10-1000 nM [1].

Q3: How do I design an in vivo experiment using this compound in a mouse model?

  • Answer: A referenced protocol from a collagen-induced arthritis (CIA) study is below.
  • Validated Protocol (CIA Model):
    • Model: Female DBA/1OlaHsd mice with collagen-induced arthritis.
    • Compound: this compound.
    • Dosage: 50 mg/kg.
    • Route: Oral gavage (p.o.).
    • Dosing Schedule: Administered daily for three weeks.
    • Outcome: Treatment significantly inhibited arthritis progression, measured by clinical symptoms and reduced antigen-specific antibody and cytokine (IL-17A, IFN-γ) responses [3] [4].
  • Supporting PK Data: In BALB/c mice, this compound showed low in vivo clearance (0.6 L/h/Kg) and high oral bioavailability (90%), supporting its use for in vivo studies [1].

Detailed Experimental Protocols

Here are standardized protocols for key experiments using this compound.

Protocol 1: Inhibiting AKT Phosphorylation in Cell Lines

This is a core assay to confirm this compound's activity in cells [1].

  • Objective: To assess the inhibition of PI3K pathway signaling by measuring phosphorylation levels of AKT.
  • Materials:
    • Cell line (e.g., U2OS, U87 MG, A549).
    • This compound (e.g., 10 mM stock in DMSO).
    • DMSO (vehicle control).
    • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors).
    • Antibodies for Western Blot: anti-p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
  • Procedure:
    • Cell Seeding: Seed cells in an appropriate culture plate and allow them to adhere overnight.
    • Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM - 1 µM) or vehicle control for a predetermined period (e.g., 2-4 hours).
    • Cell Lysis: Lyse cells in ice-cold lysis buffer.
    • Analysis: Perform Western blot analysis using the specified antibodies.
  • Expected Outcome: A concentration-dependent decrease in p-AKT (Ser473) levels, with no change in total AKT, indicating specific pathway inhibition. An IC50 of ~8.3 nM was reported in U2OS cells [1].
Protocol 2: Assessing T Lymphocyte Activation

This protocol is useful for immunology and autoimmunity research [3] [4].

  • Objective: To evaluate the effect of this compound on the activation and cytokine production of naive CD4+ T cells.
  • Materials:
    • Isolated naive CD4+ T lymphocytes from mouse spleen or human blood.
    • Culture plates coated with anti-CD3 antibody.
    • Soluble anti-CD28 antibody.
    • This compound and vehicle control (DMSO).
    • ELISA or Luminex kits for cytokines (e.g., IL-2, IL-10, IFN-γ).
  • Procedure:
    • Stimulation: Activate naive CD4+ T cells by culturing with plate-bound anti-CD3 and soluble anti-CD28.
    • Inhibition: Co-treat cells with this compound (e.g., 10 nM - 1 µM) or vehicle.
    • Incubation: Culture cells for 24 hours.
    • Measurement: Collect supernatant and measure cytokine secretion (IL-2, IL-10, IFN-γ) using ELISA.
  • Expected Outcome: this compound should potently inhibit cytokine secretion in a dose-dependent manner, demonstrating its immunosuppressive effects [3] [4].

References

ETP-46321 PI3K mutant enzyme inhibition

Author: Smolecule Technical Support Team. Date: February 2026

ETP-46321 Inhibition Profile

The table below summarizes the key quantitative data for this compound's inhibitory activity.

Target Ki / IC50 (nM) Experimental Notes
p110α (wild-type) 2.3 nM (Ki) [1] Primary target; measured using biochemical assay [2].
PI3Kα Mutant (E545K) 1.77 nM (Ki) [1] Equipment potent against common oncogenic mutant [1].
PI3Kα Mutant (E542K) 1.89 nM (Ki) [1] Equipment potent against common oncogenic mutant [1].
PI3Kα Mutant (H1047R) 2.33 nM (Ki) [1] Equipment potent against common oncogenic mutant [1].
p110δ 14.2 nM (Ki) [1] Secondary target [3].
p110β 170 nM (Ki) [1] ~74-fold selective versus p110α [1].
p110γ 179 nM (Ki) [1] ~78-fold selective versus p110α [1].
Cellular AKT Inhibition 8.3 nM (IC50) [1] Inhibition of AKT phosphorylation at Ser473 in U2OS cells [1].
mTOR & DNA-PK >5,000 nM (IC50) [3] Highly selective; no significant inhibition at 5 μM [3].

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize this compound.

In Vitro Kinase Activity Assay (PI3Kα)

This protocol measures the direct inhibition of PI3Kα enzyme activity [2].

  • Recombinant Enzyme: Use recombinant PI3K (p110α/p85α) protein (e.g., from Carna Biosciences).
  • Reaction Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, 0.04% CHAPS, 2 mM TCEP, and 0.01 mg/ml BGG.
  • Assay Kit: Use a commercial ADP detection kit like the ADP Hunter Plus assay (DiscoveRx).
  • Procedure:
    • Dilute this compound in DMSO to create a concentration series.
    • Set up reactions with 10 nM PI3Kα enzyme and 50 μM ATP.
    • Incubate reactions according to kit and buffer conditions.
    • Measure accumulated ADP, which correlates with kinase activity.
  • Data Analysis: Plot signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve (e.g., using GraphPad Prism) to determine the Ki or IC50 value [2].
Cell-Based AKT Phosphorylation Assay

This protocol assesses the compound's ability to inhibit PI3K signaling in cells [1] [2].

  • Cell Line: Use appropriate cell lines such as U2OS (osteosarcoma) or other cancer cell models.
  • Cell Preparation: Culture cells until subconfluent and then serum-starve (e.g., in 0.1% FBS) for 16 hours to reduce basal signaling.
  • Compound Treatment & Stimulation: Add a concentration series of this compound (e.g., prepared in DMSO) to the cells. Simultaneously, stimulate the PI3K pathway by adding medium containing 10% FBS.
  • Cell Lysis: After an appropriate incubation period (e.g., determined by a time-course experiment), wash cells with TBS and lyse them using a buffer such as RIPA buffer (50 mM Tris HCl, 150 mM NaCl, 1% NP-40) supplemented with phosphatase inhibitors (e.g., 2 mM Na₃VO₄, 100 mM NaF) and a protease inhibitor cocktail.
  • Western Blot Analysis:
    • Resolve proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Probe the membrane with primary antibodies against phospho-Ser473-Akt and total Akt (available from suppliers like Cell Signaling Technology).
    • Use fluorescently labeled secondary antibodies (e.g., IRDye800 or Alexa Fluor 680 conjugates) and visualize bands using an imaging system like the Odyssey infrared imager (Li-Cor Biosciences).
    • Normalize p-Akt levels to total Akt to calculate the percentage of inhibition and determine the IC50 value [1] [2].
In Vivo Efficacy Study

This describes the in vivo model used to demonstrate the anti-tumor activity of this compound [1].

  • Animal Model: Use immunocompromised mice (e.g., BALB/c) implanted with human tumor xenografts. The compound was tested in a K-RasG12V driven lung tumor model [1].
  • Dosing: Administer this compound orally. A dose of 50 mg/kg, given once daily, has been shown to be effective [1].
  • Pharmacokinetics: this compound exhibits a favorable profile in mice, with low in vivo clearance (0.6 L/h/Kg) and high oral bioavailability (90%) [1].
  • Efficacy Measurement: Monitor and compare tumor volume in the treatment group versus the control group over time (e.g., for three weeks). A significant ~51% tumor growth inhibition was reported [2].

Troubleshooting Common Issues

  • Low Potency in Cellular Assays

    • Possible Cause: The compound has poor cellular permeability or is effluxed by transporters.
    • Solution: Verify compound solubility and stability in the culture medium. Use a shorter pre-treatment time before stimulation. Consider using a positive control inhibitor (e.g., a known pan-PI3K inhibitor like BKM120 or ZSTK-474 [4]) to confirm assay functionality.
  • Lack of Effect in PI3K Mutant Cell Lines

    • Possible Cause: Compensatory activation of alternative survival pathways (e.g., MAPK) or feedback loops. The PI3K/Akt pathway has built-in feedback mechanisms; inhibiting one node can activate another [5] [6].
    • Solution: Profile other key signaling nodes (e.g., pS6, pERK) via Western blot to identify compensatory mechanisms. Test this compound in combination with other targeted agents (e.g., a MEK inhibitor) [7].
  • High Background in AKT Phosphorylation Western Blot

    • Possible Cause: Inadequate reduction of basal signaling during serum starvation.
    • Solution: Optimize the serum starvation period. Include a control with a high concentration of a potent PI3Ki to define the non-specific background signal. Titrate antibody concentrations to improve the signal-to-noise ratio.
  • Inconsistent In Vivo Efficacy

    • Possible Cause: Suboptimal dosing regimen or poor compound exposure in the tumor.
    • Solution: Perform a pharmacokinetic study to measure plasma and tumor concentrations of this compound. Adjust the dosing schedule (e.g., to twice daily) if the compound has a short half-life.

Experimental & Signaling Pathway Workflows

The diagrams below outline the key experimental workflows and the biological pathway this compound targets.

G Start Start Experiment InVitro In Vitro Kinase Assay Start->InVitro InCellulo Cellular AKT Phosphorylation Start->InCellulo InVivo In Vivo Efficacy Study Start->InVivo Prep1 Incubate PI3K enzyme with compound & ATP InVitro->Prep1 Prep2 Serum-starve cells and treat with compound InCellulo->Prep2 Prep3 Implant tumor xenografts in mouse model InVivo->Prep3 Measure1 Measure ADP generation (Kinase Activity) Prep1->Measure1 Measure2 Lyse cells and perform Western Blot for p-AKT Prep2->Measure2 Measure3 Administer this compound orally (e.g., 50 mg/kg) Prep3->Measure3 Result1 Calculate Ki/IC50 Measure1->Result1 Result2 Calculate IC50 for p-AKT inhibition Measure2->Result2 Result3 Monitor tumor volume over 3 weeks Measure3->Result3

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) (this compound Target) RTK->PI3K PIP2_PIP3 PIP2 → PIP3 PI3K->PIP2_PIP3 PDK1_Akt PDK1 & mTORC2 Phosphorylate AKT PIP2_PIP3->PDK1_Akt ActiveAkt Active AKT PDK1_Akt->ActiveAkt Survival Cell Survival (Inhibition of Bad, FoxO) ActiveAkt->Survival Growth Cell Growth & Proliferation (mTORC1 activation, p21/p27 inhibition) ActiveAkt->Growth Metabolism Metabolism (AS160, GSK3 inhibition) ActiveAkt->Metabolism Growth->RTK Positive Feedback (via IRS-1) PTEN PTEN (PIP3 → PIP2) PTEN->PIP2_PIP3 PTEN->PIP2_PIP3 PHLPP PHLPP (p-AKT dephosphorylation) PHLPP->ActiveAkt

References

ETP-46321 pharmacokinetic parameters optimization

Author: Smolecule Technical Support Team. Date: February 2026

ETP-46321 Pharmacokinetic Parameters at a Glance

The table below summarizes the key PK parameters of this compound identified from the search results, primarily derived from studies in BALB/C mice.

Parameter Reported Value Experimental Context
Oral Bioavailability 90% In BALB/C mice [1] [2] [3]
Clearance (CL) 0.6 L/h/Kg In BALB/C mice [1] [2] [3]
Dosing Regimen 50 mg/kg, p.o., daily Used in a K-RasG12V mouse tumor model over 3 weeks [2] [3]
In Vivo Efficacy Significant tumor growth inhibition (~51%) Observed in a K-RasG12V mouse model [1]

Experimental Protocols & Biological Characterization

To help you replicate and build upon existing research, here are the methodologies used to characterize this compound.

In Vitro Target Engagement and Selectivity

The potency and selectivity of this compound were established through the following assays:

  • PI3Kα Biochemical Assay: The IC50 value for PI3Kα (p110α/p85α) was determined using a commercial ADP Hunter Plus assay. The assay conditions included 10 nM enzyme concentration and 50 µM ATP in a specified kinase buffer. This compound was found to have a Ki of 2.3 nM [1] [3].
  • Mutant PI3Kα Profiling: The compound was also tested against oncogenic mutant forms of PI3Kα (E542K, E545K, and H1047R), showing similar potency to the wild-type enzyme [2] [3].
  • Selectivity Screening: this compound was profiled against 288 additional kinases and showed high selectivity for PI3Kα and δ over other targets, including mTOR (IC50 > 5 µM) [4] [3].
In Vitro Cellular Activity
  • Cellular Pathway Inhibition (pAKT IC50): The inhibition of PI3K signaling in cells was measured by quantifying the reduction of phosphorylated AKT at Ser473. U2OS cells were serum-starved and then stimulated with serum in the presence of the compound. Cell lysates were analyzed by Western blot using specific antibodies for AKT and phospho-Ser473-Akt. The reported IC50 in this assay was 8.3 nM [2] [3].
In Vivo Pharmacodynamics (PD) and Efficacy
  • PD Model: The compound's effect on its target in vivo was demonstrated in U87 MG xenografts. A single dose of this compound led to a measurable reduction in tumor phosphorylation of AKT (Ser473), correlating with compound levels in the tumor tissue [4].
  • Efficacy Model: For in vivo efficacy testing, this compound was administered orally at 50 mg/kg daily in a genetically engineered mouse model (GEMM) of lung tumor driven by a K-RasG12V mutation. The treatment resulted in significant tumor growth inhibition, which was also assessed using PET imaging to monitor changes in tumor metabolic activity [1] [2] [5].

Frequently Asked Questions

Q1: What is the solubility of this compound and what formulation is recommended for in vivo studies? A1: According to supplier data, this compound has poor water solubility (<1 mg/mL) but is soluble in DMSO (≥33 mg/mL) [2]. For in vivo studies, one published protocol uses a simple oral formulation, suspending the compound in a 0.5% carboxymethylcellulose sodium (CMC Na) solution [2] [3].

Q2: How selective is this compound? A2: this compound is a dual inhibitor of PI3Kα and PI3Kδ, with significant selectivity over other isoforms and kinases. Its Ki for p110α is 2.3 nM and for p110δ is 14.2 nM, while it is over 70 times less potent against PI3Kβ and PI3Kγ (Ki > 170 nM). It did not significantly inhibit mTOR, DNA-PK, or 287 other profiled kinases at concentrations up to 5 µM [4] [3].

Experimental Workflow and Mechanism of Action

To visualize how the pharmacokinetic and pharmacodynamic data connects to the compound's mechanism and experimental workflow, please refer to the following diagrams.

etp_flow This compound R&D Workflow in_vitro In Vitro Profiling pk PK Parameter Analysis (Oral Bioavailability: 90%, Clearance: 0.6 L/h/Kg) in_vitro->pk Promising candidate identified pd In Vivo PD Study (pAKT reduction in xenografts) pk->pd Favorable PK profile efficacy In Vivo Efficacy (Tumor growth inhibition in GEMM model) pd->efficacy Target engagement confirmed

Figure 1. Key stages in the preclinical research and development of this compound.

pathway PI3Kα/δ Inhibition & Downstream Effects ETP ETP PI3K PI3Kα / PI3Kδ ETP->PI3K Inhibits AKT AKT Phosphorylation PI3K->AKT Reduces mTOR mTOR Signaling AKT->mTOR Downregulates CellProcess Cell Growth Proliferation Survival mTOR->CellProcess

Figure 2. The molecular mechanism of this compound and its impact on key cellular processes.

Important Technical Notes

  • Species Specificity: The high oral bioavailability (90%) and low clearance are based on data from BALB/C mice. These PK parameters can vary significantly between species, and human data is not available in the search results.
  • Formulation Consideration: The provided formulation (suspension in 0.5% CMC Na) is a common starting point for oral dosing in rodent models. For other administration routes (e.g., IV, IP), different solvents like DMSO/PEG300/Tween 80/saline mixtures may be required [2].
  • Troubleshooting Gap: The available literature confirms the compound's efficacy but does not detail common experimental challenges or their solutions. Optimizing parameters like dosing frequency or formulation for your specific model may require empirical testing.

References

ETP-46321 tissue distribution analysis methods

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of ETP-46321

The table below summarizes the known quantitative data on ETP-463221 [1] [2] [3]:

Parameter Value / Characterization Experimental Context
Primary Target (IC₅₀/Kᵢ) PI3Kα (Kiapp = 2.4 nM) [3] In vitro enzymatic assay
Selectivity p110δ (∼6x less potent than α), p110β (>200x less), p110γ (>60x less) [2] [3] Selectivity screening against other PI3K isoforms
In Vivo Efficacy Delayed growth of HT-29 & A549 xenografts; synergized with chemotherapeutics [2] [3] Mouse xenograft models of colon & lung cancer
PD Biomarker Modulation Reduced phosphorylation of Akt in U87 MG xenografts [2] [3] Single treatment in a mouse model

Experimental Workflow for In Vivo Efficacy and Pharmacodynamics

While the specific tissue distribution methods are not available, the research documents a standard workflow for evaluating the in vivo efficacy and pharmacodynamic (PD) effects of this compound. The diagram below outlines this general process [2] [3].

G Start Start In Vivo Experiment CellPrep Tumor Cell Preparation (e.g., HT-29, A549 cell lines) Start->CellPrep Implant Implant Cells into Mouse Model CellPrep->Implant Group Randomize into Groups: Vehicle Control, this compound, Combination Implant->Group Treat Administer Compound (e.g., oral gavage, once daily) Group->Treat Monitor Monitor Tumor Growth and Animal Health Treat->Monitor Monitor->Treat Daily/Regularly Harvest Harvest Tumors and Tissues Monitor->Harvest Analyze Biomarker Analysis (e.g., p-Akt by Western Blot) Harvest->Analyze End Data Analysis Analyze->End

Frequently Asked Questions

Based on the information available, here are answers to some anticipated questions.

What is the primary mechanism of action of this compound?

This compound is a potent and selective dual inhibitor of the Class IA phosphoinositide 3-kinase (PI3K) catalytic subunits p110α and p110δ. It works by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. This inhibition leads to cell cycle arrest and has shown anti-proliferative effects in various tumor cell lines [1] [2] [3].

In which disease models has this compound shown efficacy?

This compound has demonstrated therapeutic potential in several pre-clinical models:

  • Cancer: It delayed the growth of colon carcinoma (HT-29) and lung carcinoma (A549) xenografts in mice and synergized with chemotherapeutic agents like docetaxel in an ovarian cancer model [2] [3].
  • Autoimmune Disease: In a mouse model of collagen-induced arthritis (CIA), a model for rheumatoid arthritis, this compound modulated T lymphocyte activation and inhibited the secretion of antigen-specific antibodies and effector cytokines [1].
Why might tissue distribution data for this compound be unavailable?

Tissue distribution data are often part of detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies conducted during advanced preclinical development. The published literature on this compound appears to focus on its initial biological characterization, proof-of-concept efficacy, and mechanism of action. Such specific pharmacokinetic data is sometimes not included in early research articles and may be contained in separate, proprietary technical reports.

Potential Paths Forward

Since the direct methodology is not publicly available, you might consider these approaches:

  • Consult Broader Literature: Look for ADME studies on other, structurally similar imidazopyrazine derivatives or PI3K inhibitors. The methods used for these compounds can often be adapted.
  • Standard Techniques: The most common methods for determining tissue distribution involve administering a radio-labeled version of the compound ([¹⁴C]-ETP-46321) to animals, followed by quantitative whole-body autoradiography (QWBA) or measuring radioactivity in homogenized tissues.
  • Contact Authors: As a last resort, you could try to reach out to the corresponding authors of the key papers [1] [2] [3] to inquire if this data has been published elsewhere or is available upon request.

References

Biochemical and Cellular Profiling of ETP-46321

Author: Smolecule Technical Support Team. Date: February 2026

ETP-46321 is characterized as a potent, orally bioavailable dual inhibitor of the p110α and p110δ isoforms of Class IA PI3K [1] [2]. The table below summarizes its key biochemical and cellular activity data.

Property Details
Primary Targets p110α, p110δ (Class IA PI3K) [1] [2]
Inhibition Constant (Ki) p110α: 2.3 nM; p110δ: 14.2 nM [2]
Selectivity ~75-fold selective for p110α/δ over p110β (Ki=170 nM) and p110γ (Ki=179 nM) [2]
Activity on Mutants Potent against p110α mutants (E545K, E542K, H1047R) common in cancers [2]
Cellular IC₅₀ 8.3 nM (inhibition of AKT phosphorylation in U2OS cell line) [2]
Key In Vitro Findings Effectively inhibits cytokine secretion (IL-2, IL-4, IL-17A, IFN-γ, IL-21) from activated CD4+ T cells (e.g., Th17, Tfh) [1]

Comparative Analysis with Isoform-Selective Inhibitors

To highlight this compound's dual-inhibition profile, its effects are compared with those of highly specific p110α (A66) and p110δ (IC87114) inhibitors in T cell activation assays [1].

Assay Readout p110α inhibitor (A66) p110δ inhibitor (IC87114) p110α/δ inhibitor (this compound)
Naive CD4+ T Cell Activation (Anti-CD3/CD28) Moderate inhibition Strong inhibition Potent inhibition [1]
Cytokine Secretion (IL-2, IL-10, IFN-γ) Moderate inhibition Strong inhibition Potent inhibition [1]
Activated CD4+ T Cell Re-stimulation Weak inhibition Strong inhibition of Akt/Erk phosphorylation and cytokine secretion Potent inhibition [1]
Therapeutic in vivo Efficacy (CIA Model) Information Missing Information Missing Significant inhibition of clinical symptoms and antibody responses [1]

Detailed Experimental Protocols

For the key experiments cited, the methodologies are outlined below.

  • In Vitro T Lymphocyte Activation [1]

    • Cell Source: Isolate naive CD4+ T lymphocytes from mice.
    • Activation: Stimulate cells using plate-bound anti-CD3 and soluble anti-CD28 antibodies.
    • Inhibition: Pre-treat cells with this compound, A66, or IC87114.
    • Measurement: After 24-48 hours, collect supernatant and quantify cytokine levels (e.g., IL-2, IL-10, IFN-γ) via ELISA. Analyze activation markers (e.g., T-bet) via flow cytometry or qPCR.
  • Collagen-Induced Arthritis (CIA) Model [1]

    • Animal Model: Induce arthritis in DBA/1 mice by immunizing with bovine type II collagen.
    • Dosing: Administer this compound therapeutically after disease onset, typically via oral gavage.
    • Assessment: Monitor and score clinical signs of arthritis (paw swelling, redness). Measure antigen-specific antibody titers in serum and cytokine secretion from re-stimulated splenocytes.
  • Biochemical Kinase Assay [2]

    • Assay Type: Employ a fluorescence-based or radiometric kinase assay.
    • Procedure: Incubate recombinant PI3K isoforms (p110α/p85, p110δ/p85, etc.) with a substrate (e.g., PIP2) and ATP in the presence of a compound dilution series.
    • Analysis: Quantify the production of PIP3 to determine the concentration of inhibitor that reduces enzyme activity by half (IC50), which is then used to calculate the inhibition constant (Ki).

PI3K Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the PI3K/Akt signaling pathway and the mechanism of this compound. This pathway is frequently dysregulated in cancer and autoimmune diseases, making it a critical therapeutic target [3] [4].

G RTK_GPCR RTK/GPCR (Growth Factor Receptor) PI3K_ClassIA Class IA PI3K (p110/p85 Heterodimer) RTK_GPCR->PI3K_ClassIA Activation PIP2 PIP2 PI3K_ClassIA->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3 Production PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits & Activates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Processes Cell Survival Growth Proliferation mTORC1->Cell_Processes Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inactivates) ETP_46321 This compound (Dual p110α/δ Inhibitor) ETP_46321->PI3K_ClassIA Inhibits

Diagram 1: this compound inhibits the PI3K/Akt/mTOR pathway by targeting the p110α and p110δ catalytic subunits. This prevents the conversion of PIP2 to PIP3, a crucial second messenger that activates downstream signals promoting cell survival and growth [3] [4]. The tumor suppressor PTEN negatively regulates this pathway.

Conclusion and Research Context

This compound represents a strategic approach to targeting the PI3K pathway by concurrently inhibiting both the p110α and p110δ isoforms. Preclinical data suggests this dual inhibition may offer broader efficacy in modulating immune responses and treating autoimmune conditions like rheumatoid arthritis by targeting multiple nodes in T cell activation [1]. In oncology, targeting p110α (frequently mutated in cancers) alongside p110δ (key in immune cell signaling) could potentially address both tumor growth and the immunosuppressive microenvironment [3] [2].

References

ETP-46321 comparison with BKM120 PI3K inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile: ETP-46321 vs. BKM120

The following table consolidates the key characteristics of both inhibitors based on the search results.

Feature This compound BKM120 (Buparlisib)
Inhibitor Class Dual PI3K/BET inhibitor [1] Pan-Class I PI3K inhibitor [2] [3] [4]
Primary Targets PI3K p110α/δ isoforms; BET bromodomains (BRD2, BRD3, BRD4) [1] Pan-Class I PI3K (p110α, β, δ, γ) [2] [3] [4]
PI3Kα IC₅₀ 98 nM [1] Information not available in search results
PI3Kδ IC₅₀ 45 nM [1] Information not available in search results
Cellular Potency (Apoptosis) AC₅₀ ~110 nM (in OPM2 cells) [1] Information not available in search results
Key Molecular Effects Reduces pAKTSer473, pS6Ser240/244, and c-MYC protein levels [1] Decreases pRPS6 (a downstream pathway marker) [3]
Reported Role Chemical probe for research; precursor to more potent dual inhibitors (e.g., 18DS) [1] Investigated in clinical trials for cancer therapy [2]

Experimental Data and Research Context

The comparative data primarily comes from a 2023 study that designed a next-generation dual PI3K/BET inhibitor, using this compound and BKM120 as reference compounds [1].

  • Cellular Western Blot Analysis: In OPM2 human multiple myeloma cells, a 4-hour treatment with 18DS (a derivative based on this compound's pharmacophore), BKM120, and JQ1 (a BET inhibitor) were compared. All three compounds reduced levels of pAKTSer473, pS6Ser240/244, and c-MYC in the nanomolar concentration range, demonstrating their functional activity in modulating the PI3K pathway and downstream targets [1].
  • Direct Potency Comparison: The same study directly compared the new dual inhibitor 18DS with an earlier dual inhibitor, SF2523. It was found that 18DS exhibited over 10-fold increased potency in inducing cell death and achieved improved suppression of pAKT and c-MYC levels compared to SF2523 [1]. This suggests a trajectory of development from earlier probes like this compound towards more potent agents.

Experimental Protocols from Research

The search results provide insights into the standard methodologies used for characterizing such inhibitors.

  • Cellular Potency and Death Assays:
    • Method: Antiproliferative effects (GI50) and induction of apoptosis (AC50) are typically determined using cell viability assays (e.g., MTT, CellTiter-Glo) in relevant cancer cell lines (e.g., OPM2 multiple myeloma cells). Apoptosis is often confirmed via flow cytometry analysis of Annexin V staining and loss of mitochondrial membrane potential [1].
  • Target Engagement and Pathway Modulation:
    • Method: Western Blot analysis is used to confirm target engagement and downstream effects. Cells are treated with inhibitors for a short period (e.g., 4 hours), and lysates are probed with antibodies against phosphorylated proteins (e.g., pAKTSer473, pS6Ser240/244) and total proteins (e.g., c-MYC) [1].
  • In Vitro Binding Assays:
    • Method: Isolated enzyme inhibition assays are standard for determining IC50/Ki values against specific PI3K isoforms. Selectivity is often profiled using platforms like KINOMEscan for kinases and BROMOscan for bromodomains [1].

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the primary signaling pathway targeted by these inhibitors, showing where this compound and BKM120 act.

RTK RTK PI3K PI3K (Class IA) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC2 mTORC2 AKT->mTORC2 Activates TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inhibits mTORC2->AKT Feedback Activation mTORC1 mTORC1 TSC1_TSC2->mTORC1 Inhibition Released MYC c-MYC Transcription mTORC1->MYC Promotes Cell_Growth Cell Growth, Proliferation, Survival MYC->Cell_Growth BKM120 BKM120 (Pan-PI3Ki) BKM120->PI3K ETP46321_PI3K This compound (PI3Kα/δi) ETP46321_PI3K->PI3K ETP46321_BET This compound (BETi) ETP46321_BET->MYC

Diagram Title: PI3K/AKT/mTOR Pathway and Inhibitor Targets

Key Differences and Research Implications

  • Mechanism of Action: The fundamental difference lies in their targeting strategy. BKM120 is a classic pan-PI3K inhibitor, while This compound represents a newer dual-targeting approach that concurrently inhibits PI3K and BET proteins to deliver synergistic anticancer activity [1].
  • Research Utility vs. Clinical Development: Based on the available information, This compound appears to be primarily a research tool used to explore the concept of dual PI3K/BET inhibition and as a precursor for more optimized compounds. In contrast, BKM120 has advanced into clinical trials for various solid tumors [2].
  • Overcoming Resistance: The rationale for dual inhibitors like this compound is to address the limitations of single-pathway inhibitors, such as short-lived therapeutic responses and acquired resistance, by simultaneously targeting compensatory epigenetic and signaling networks [1].

References

ETP-46321 selectivity kinase profiling data

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of ETP-46321

This compound is a potent and orally bioavailable inhibitor that shows high selectivity for the PI3Kα and PI3Kδ isoforms over other PI3K classes, mTOR, and a broad panel of other kinases [1] [2].

The table below summarizes its published inhibitory activity (Ki/IC50 values):

Target Inhibitory Activity (Ki / IC50) Selectivity vs. PI3Kα Notes
PI3Kα (p110α) 2.3 nM (Ki) [2] --- Primary target [2]
PI3Kδ (p110δ) 14.2 nM (Ki) [2] ~6-fold less potent Secondary target [2]
PI3Kα-E545K Mutant 1.77 nM (Ki) [2] Equipotent Common cancer-associated mutant [2]
PI3Kα-E542K Mutant 1.89 nM (Ki) [2] Equipotent Common cancer-associated mutant [2]
PI3Kα-H1047R Mutant 2.33 nM (Ki) [2] Equipotent Common cancer-associated mutant [2]
PI3Kβ (p110β) 170 nM (Ki) [2] ~74-fold less potent [2]
PI3Kγ (p110γ) 179 nM (Ki) [2] ~78-fold less potent [2]
mTOR > 5,000 nM (IC₅₀) [3] [2] >2,000-fold selective Minimal inhibition [3] [2]
DNA-PK > 5,000 nM (IC₅₀) [3] >2,000-fold selective Minimal inhibition [3]
Other Kinases > 5,000 nM (IC₅₀) [3] [2] >2,000-fold selective Profiled against 287-288 kinases panel [3] [2]

The selectivity profile highlights this compound's potential for targeting PI3Kα-driven tumors with a reduced risk of off-target effects [2].

Experimental Protocols for Key Data

The quantitative data in the previous section was generated using standardized biochemical and cellular assays.

  • Biochemical PI3Kα Activity Assay (Kiapp determination): The commercial ADP Hunter Plus assay was used to measure PI3Kα activity. The reaction used 10 nM of PI3Kα enzyme with 50 µM ATP concentration in a specified buffer. Dose-response curves were generated from inhibitor concentrations and fitted using GraphPad Prism software to calculate Ki values [1].
  • Cellular AKT Phosphorylation Inhibition (IC50 determination): Inhibition of PI3K signaling in cells was measured by Western blot analysis. Serum-starved human U2OS cells were stimulated with serum and treated with this compound. Cell lysates were analyzed using antibodies specific for total Akt and phospho-Ser473-Akt. The IC50 value was determined from the compound's concentration that halved Akt phosphorylation [2].
  • In vitro Selectivity Screening: Selectivity over mTOR was assessed using the LanthaScreen assay. Selectivity against a broad panel of 287 other kinases was determined in a comprehensive screening service [3] [2].

PI3K-AKT Signaling Pathway and this compound Inhibition

The following diagram illustrates the PI3K-AKT-mTOR signaling pathway and the specific point where this compound acts.

G PI3K-AKT Signaling Pathway and Inhibition GF Growth Factor Receptor PI3K PI3K (p110α/p85) GF->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Recruits AKT_P AKT (active) p-S473 PDK1->AKT_P Phosphorylates AKT AKT (inactive) AKT->AKT_P mTOR mTORC1 AKT_P->mTOR Activates CellSurvival Cell Survival & Proliferation AKT_P->CellSurvival Apoptosis Apoptosis Inhibition AKT_P->Apoptosis Inhibits ETP This compound ETP->PI3K Inhibits Invis

This compound's Place Among PI3Kα Inhibitors

This compound occupies a specific niche as a potent, dual PI3Kα/δ inhibitor with high selectivity. The diagram below maps its position relative to other inhibitor classes.

G This compound in the PI3K Inhibitor Landscape PanPI3K Pan-PI3K Inhibitors Target α, β, δ, γ IsoformSelective Isoform-Selective Inhibitors PanPI3K->IsoformSelective Refined Selectivity PI3KmTOR PI3K/mTOR Dual Inhibitors PanPI3K->PI3KmTOR Broader Targeting AlphaSpecific PI3Kα-Specific IsoformSelective->AlphaSpecific AlphaDelta PI3Kα/δ Dual (e.g., this compound) IsoformSelective->AlphaDelta OralBio High Oral Bioavailability AlphaDelta->OralBio MutantEff Effective against PI3Kα mutants AlphaDelta->MutantEff KinaseSelect Selective vs. >288 kinases AlphaDelta->KinaseSelect

Key Takeaways for Researchers

  • High Selectivity: this compound's high selectivity over mTOR and a broad kinase panel suggests a potential for a reduced off-target effect profile, which is a key consideration in drug development [3] [2].
  • Robust Experimental Validation: The compound's potency and selectivity are backed by rigorous assays, providing confidence in the data for research applications [1] [2].
  • Favorable Drug Properties: Its good oral bioavailability and low clearance in mice make this compound a valuable tool compound for in vivo studies to investigate the therapeutic potential of PI3Kα/δ inhibition [1] [2].

References

ETP-46321 Profile and Preclinical Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

ETP-46321 is a potent and orally bioavailable dual inhibitor of the PI3Kα and PI3Kδ isoforms, identified as a candidate for cancer therapeutics due to the deregulation of the PI3K signaling pathway in many cancers [1] [2].

The table below summarizes the key profiling data for this compound:

Aspect Details
Primary Targets (Ki) p110α (2.3 nM); p110δ (14.2 nM) [2] [3]
Mutant PI3Kα (Ki) E545K (1.77 nM); E542K (1.89 nM); H1047R (2.33 nM) [2]
Selectivity >75-fold selective for p110α/δ over p110β (Ki=170 nM) and p110γ (Ki=179 nM) [2] [3]. Potent and selective against 288 representative kinases [2].
Cellular Activity (IC₅₀) Inhibits AKT phosphorylation at Ser473 in U2OS cell line (8.3 nM) [2].
In Vivo PK Profile Low in vivo clearance (0.6 L/h/Kg); High oral bioavailability (90% in mice) [2] [3].
In Vivo Efficacy Significant tumor growth inhibition in a K-RasG12V driven GEMM lung tumor model [1] [2].

Detailed Experimental Protocols

The efficacy of this compound was established through a series of standardized experiments.

  • Biochemical Assay [2]: The inhibitory activity (Ki values) against PI3K isoforms and mutants was determined in biochemical assays.
  • Cellular Assay [2]: The inhibition of the downstream PI3K pathway was measured in U2OS cell lines. Cells were treated with the compound, and the inhibition of AKT phosphorylation at Ser473 was quantified, yielding an IC50 of 8.3 nM.
  • In Vivo Efficacy Study [2]:
    • Animal Model: Genetically Engineered Mouse Model (GEMM) of lung cancer driven by the K-RasG12V oncogenic mutation.
    • Dosing: this compound was administered orally at 50 mg/kg daily for three weeks.
    • Efficacy Measurement: Tumor growth was monitored, and the compound demonstrated significant tumor growth inhibition compared to the control. Pharmacodynamic studies showed a time-dependent downregulation of phosphorylated AKT in the tumor tissue, correlating with drug concentration [1] [2].

PI3K-AKT Pathway and Experimental Workflow

The following diagram illustrates the signaling pathway targeted by this compound and the general flow of experiments used to validate its efficacy:

G PI3K-AKT Pathway Inhibition by this compound cluster_pathway Key Signaling Pathway cluster_workflow Experimental Validation Workflow Growth_Factor Growth Factor Signal PI3K PI3K (p110α/δ) Growth_Factor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT_active AKT (Active) p-AKT(Ser473) PIP3->AKT_active Activates AKT_inactive AKT (Inactive) AKT_inactive->AKT_active Cell_Survival Cell Survival & Proliferation AKT_active->Cell_Survival Biochem_Profiling Biochemical Profiling (Ki app determination) Cellular_Assay Cellular Assay (pAKT IC50 in U2OS cells) Biochem_Profiling->Cellular_Assay PK_Studies In Vivo PK Studies (Mice, oral dosing) Cellular_Assay->PK_Studies InVivo_Efficacy In Vivo Efficacy (K-Ras G12V GEMM model) PK_Studies->InVivo_Efficacy ETP_46321 This compound ETP_46321->PI3K

Interpretation of Available Data and Further Research

The provided data firmly establishes this compound as a potent, selective, and orally active PI3Kα/δ inhibitor with validated efficacy in a sophisticated GEMM model, which is highly relevant for human cancer research [4].

For a complete comparison, you would need to seek out head-to-head studies that include this compound and other PI3K inhibitors (such as idealisib, alpelisib, or duvelisib) tested under the same experimental conditions, particularly in similar GEMMs. You may find such information in:

  • Broad comparative review articles on PI3K inhibitors in cancer.
  • GEMM database resources like the Lung Cancer Autochthonous Model Gene Expression Database (LCAMGDB) [4], which may contain related transcriptomic data from various studies.
  • Tumor dynamic modeling publications that compare the efficacy of different targeted therapies [5].

References

ETP-46321 versus IC87114 p110δ inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Profiles at a Glance

The table below outlines the fundamental characteristics and primary findings for each compound.

Feature ETP-46321 IC87114
Inhibitor Type Dual inhibitor [1] [2] Highly selective inhibitor [1] [3]
Primary Target(s) p110α and p110δ Class IA PI3K isoforms [1] [2] p110δ Class IA PI3K isoform [1] [3]
Key Functional Outcomes Potently inhibits T cell activation and cytokine secretion (IL-2, IL-10, IFN-γ); therapeutically effective in a collagen-induced arthritis model [1] [2]. Reduces human IgE production and B cell proliferation; blocks plasma cell differentiation; shows a minor role in T cell activation compared to p110δ's role [1] [3].
Reported IC₅₀/Potency Information not explicitly provided in search results IC₅₀ of 0.5 μM in a biochemical assay [3]

Detailed Experimental Data and Mechanisms

For a comparison guide, the following experimental details and mechanistic insights will be crucial.

Effects on T Lymphocyte Activation

Studies directly compared both inhibitors in the context of T-cell activation:

  • Experimental Protocol: Naive CD4+ T lymphocytes from mice were activated in vitro with anti-CD3 and anti-CD28 antibodies to simulate a full immune response. The effects of this compound, IC87114 (p110δ inhibitor), and A66 (a p110α inhibitor) on cytokine secretion were measured after 24 hours [1].
  • Key Findings:
    • IC87114 (p110δ inhibitor) significantly inhibited the secretion of IL-2, IL-10, and IFN-γ. It was generally a more effective blocker of T cell activation than the p110α-specific inhibitor A66 [1].
    • This compound (dual p110α/δ inhibitor) shared characteristics of both specific inhibitors and was a strong inhibitor of lymphocyte proliferation and cytokine secretion. It also effectively inhibited IL-21 secretion from differentiated T follicular helper (Tfh) and Th17 cells [1].
Effects on B Lymphocytes and Antibody Responses
  • Experimental Protocol (IC87114): Human B cells were isolated from tonsil tissue and stimulated with IL-4 and anti-CD40 antibody to induce class switching to IgE. Cultures were treated with IC87114, and outcomes were measured using FACS, RT-PCR, and ELISA over up to 10 days [3].
  • Key Findings for IC87114:
    • IC87114 significantly reduced the number of IgE+ B cells and the amount of secreted IgE. This effect was specific, as IgG1 production was largely unaffected [3].
    • The mechanism involves reducing B cell proliferation and decreasing the expression of IRF4, a key transcription factor for plasma cell differentiation [3].
In Vivo Efficacy in Arthritis Models
  • Experimental Protocol (this compound): The collagen-induced arthritis (CIA) model in mice, which reproduces features of human rheumatoid arthritis, was used. This compound was administered therapeutically after disease onset [1] [2].
  • Key Findings for this compound: Therapeutic administration of this compound significantly inhibited clinical symptoms of arthritis. It also dampened the immune response by reducing antigen-specific antibody levels and the secretion of key effector cytokines like IL-17A and IFN-γ [1] [2].

Visualizing the PI3Kδ Signaling Pathway in B Cells

The following diagram illustrates the central role of PI3Kδ in B cell function, which is the primary target of IC87114 and one of the two targets of this compound.

BCell_PI3Kd_Pathway BCR BCR PI3Kd PI3Kd BCR->PI3Kd CD19 CD19 CD19->PI3Kd CD40 CD40 CD40->PI3Kd CXCR5 CXCR5 CXCR5->PI3Kd BAFF_R BAFF_R BAFF_R->PI3Kd IL4R IL4R IL4R->PI3Kd TLR TLR TLR->PI3Kd PIP2_PIP3 PIP₂ → PIP₃ PI3Kd->PIP2_PIP3 Akt Akt PIP2_PIP3->Akt Btk Btk PIP2_PIP3->Btk mTOR mTOR Akt->mTOR FoxO FoxO Akt->FoxO Survival Survival Akt->Survival Proliferation Proliferation Akt->Proliferation Antibody_Prod Antibody Production Akt->Antibody_Prod PLCg2 PLCγ2 Migration Migration PLCg2->Migration PLCg2->Antibody_Prod Btk->PLCg2 Metabolism Metabolism mTOR->Metabolism Inhibitors IC87114 / this compound Inhibitors->PI3Kd Inhibits

This diagram shows how multiple receptors on B cells converge on PI3Kδ. Its inhibition disrupts downstream signals, leading to reduced survival, proliferation, and antibody production.

Key Takeaways for Researchers

  • Strategic Selectivity: The choice between a dual α/δ inhibitor (this compound) and a δ-specific inhibitor (IC87114) depends on the therapeutic goal. Dual inhibition may provide broader suppression of both T and B cell-driven pathologies like rheumatoid arthritis, while δ-specific inhibition might be preferred for targeted intervention in allergic or humoral responses [1] [3] [2].
  • Species-Specific Effects: Note the critical difference in IgE regulation. PI3Kδ inhibition reduces IgE in human B cells [3], whereas it increases IgE in mouse models. This highlights the importance of model selection when translating preclinical findings [3].
  • Beyond p110δ: While p110δ is dominant in hematopoietic cells, p110α is also expressed in T cells and can be preferentially recruited by certain costimulatory molecules like CD28 and ICOS. This provides a mechanistic rationale for the enhanced efficacy of the dual inhibitor in some T-cell dependent models [1] [4].

References

ETP-46321 versus A66 p110α inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics Comparison

Feature ETP-46321 A66
Primary Target p110α / p110δ (Dual inhibitor) [1] [2] [3] p110α (Selective inhibitor) [4]
Key Biochemical Potency (Ki or IC50) p110α: 2.3 nM (Ki); p110δ: 14.2 nM (Ki) [5] p110α: 32 nM (IC50) [4]
Selectivity >60-fold selective for p110α/δ over p110β and p110γ [3] [5] >100-fold selective for p110α over other class I PI3K isoforms [4]
Main Research Applications Autoimmune disease models (e.g., collagen-induced arthritis) [1] [2]; Cancer models [3] Cancer research, particularly in PIK3CA-mutant cells [4]; Used to dissect p110α-specific functions in immune cells [1] [6]
Key Cellular Phenotype Inhibits T cell activation and cytokine secretion (IL-2, IL-10, IFN-γ) [1] [2]; Induces cell cycle arrest [3] Information not specified in search results
In Vivo Efficacy Models Collagen-Induced Arthritis (CIA) [1] [2]; K-RasG12V driven lung tumor model [3] [5] SK-OV-3, HCT-116, and U87MG xenograft models [4]
Reported Pharmacokinetics Low in vivo clearance (0.6 L/h/kg); High oral bioavailability (90%) in mice [3] [5] Information not specified in search results

Detailed Experimental Data and Protocols

For researchers looking to implement these inhibitors in their studies, here is a summary of key experimental findings and methodologies.

This compound: Dual p110α/δ Inhibition in Immunology & Oncology

1. T Cell Activation and Autoimmunity Models

  • Experimental Protocol: Naive CD4+ T lymphocytes were isolated from mouse spleens and activated in vitro with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of increasing concentrations of this compound, A66, or the p110δ-specific inhibitor IC87114. Cytokine secretion (IL-2, IL-10, IFN-γ) in the supernatant was measured after 24 hours [1] [2].
  • Key Findings: this compound potently inhibited cytokine secretion from naive T cells. In a collagen-induced arthritis (CIA) model, therapeutic administration of this compound significantly reduced clinical arthritis symptoms, antigen-specific antibody responses, and pro-inflammatory cytokine levels like IL-17A and IFN-γ [1] [2].

2. PI3K Pathway Modulation in Cancer Models

  • Experimental Protocol: The inhibitory effect on the PI3K pathway was measured by treating the U2OS osteosarcoma cell line with this compound and assessing the phosphorylation status of Akt (at Ser473) via Western blot [3] [5].
  • Key Findings: this compound inhibited the phosphorylation of Akt with an IC50 of 8.3 nM in U2OS cells [3] [5]. In a genetically engineered mouse model of lung cancer driven by a K-RasG12V mutation, oral administration of this compound (50 mg/kg) resulted in significant tumor growth inhibition [3].
A66: p110α-Specific Inhibition in Cancer and Immunity

1. Use in Cancer Research

  • Experimental Protocol: A66 was tested on cancer cell lines harboring the PIK3CA H1047R mutation. Its high specificity was confirmed by screening against a panel of 200 other protein kinases at a concentration of 10 µM, where it showed no significant off-target activity [4].
  • Key Findings: A66 is a highly specific tool for probing p110α-dependent signaling. It demonstrated potent activity against not only wild-type p110α but also the common oncogenic mutants E545K and H1047R [4].

2. Application in Dissecting Immune Cell Signaling

  • Experimental Protocol: In studies comparing PI3K inhibitors, A66 was used to delineate the role of p110α in T cell activation. Its effect was consistently less pronounced than that of p110δ-specific inhibitors in blocking cytokine production from T cells, highlighting the non-redundant roles of p110 isoforms [1].

The following diagram illustrates the PI3K signaling pathway and the distinct roles of p110α and p110δ, which are targeted by A66 and this compound, respectively.

Receptor Receptor Tyrosine Kinase or GPCR PI3K_Alpha p110α (PI3Kα) Ubiquitous expression Mutations in cancer Receptor->PI3K_Alpha Class IA PI3K_Delta p110δ (PI3Kδ) Hematopoietic cells T/B cell activation Receptor->PI3K_Delta Class IA PIP2 PIP₂ PI3K_Alpha->PIP2 PI3K_Delta->PIP2 PIP3 PIP₃ PIP2->PIP3 Phosphorylation AKT Akt / PDK1 PIP3->AKT mTOR mTOR AKT->mTOR Outcomes Cell Growth Proliferation Survival Metabolism mTOR->Outcomes Inhibitors Inhibitors A66 A66 Inhibitors->A66  A66 ETP46321 This compound Inhibitors->ETP46321  this compound A66->PI3K_Alpha ETP46321->PI3K_Alpha ETP46321->PI3K_Delta

Research Implications Summary

Your choice between this compound and A66 should be guided by your specific research question:

  • Choose this compound if: Your research involves autoimmune conditions like rheumatoid arthritis, where simultaneous inhibition of both p110α and p110δ in T cells produces a strong therapeutic effect [1] [2]. It is also suitable for certain oncogenic contexts, leveraging its dual action and favorable oral bioavailability [3] [5].
  • Choose A66 if: Your goal is to precisely dissect the function of the p110α isoform without confounding effects from p110δ inhibition. Its extreme selectivity makes it ideal for mechanistic studies in both cancer (especially PIK3CA-mutant) and immunology [4].

References

ETP-46321 combination therapy comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

ETP-46321 Overview

This compound is a potent and orally bioavailable small-molecule inhibitor that selectively targets the p110α and p110δ isoforms of phosphoinositide 3-kinase (PI3K) [1] [2] [3]. Its key characteristics are summarized in the table below:

Property Description
Primary Targets PI3Kα (p110α), PI3Kδ (p110δ) [2] [3] [4]
Mechanism of Action Inhibits PI3K signaling pathway, leading to downregulation of pAkt (Ser473) and induction of G1 cell cycle arrest [3] [4].
Biochemical Potency (Kiapp) PI3Kα: 2.3 nM; PI3Kδ: 14.2 nM [2] [4]
Cellular Potency (IC50) Inhibition of pAKT in U2OS cells: 8.3 nM [2]
Selectivity >60-fold selective for p110α/δ over p110β and p110γ; minimal activity against mTOR, DNA-PK, and a panel of 287 other kinases [3] [4].
In Vivo Efficacy Shows significant tumor growth inhibition in GEMM mouse models (e.g., K-RasG12V driven lung tumors) and human xenograft models (e.g., HT-29 colon, A549 lung) at 50 mg/kg, p.o., once daily [5] [3] [4].

Experimental Data & Protocols

The experimental findings on this compound provide a strong basis for its characterization.

  • In Vitro Cell Signaling Assay (pAKT Inhibition): this compound inhibited PI3Kα signaling in human U2OS osteosarcoma cells, measured by the inhibition of AKT phosphorylation at Ser473 via Western blot analysis, yielding an IC50 of 8.3 nM [2].
  • In Vivo Efficacy Protocol: In a genetically engineered mouse model (GEMM) of lung tumors driven by a K-RasG12V mutation, this compound was administered orally at 50 mg/kg once daily for three weeks. Tumor volumes were measured and compared to the starting volume, demonstrating significant tumor growth inhibition [5] [4].
  • Immunomodulatory Assessment: In studies on naive CD4+ T lymphocytes, this compound significantly inhibited the secretion of key cytokines like IL-2, IL-10, and IFN-γ upon activation by anti-CD3 plus anti-CD28, highlighting its potential to modulate T-cell mediated immune responses [1].

Research Context and Potential

The research on this compound also illuminates its role in the broader development of PI3K-targeted therapies. The diagram below illustrates this strategic context.

Start PI3K Pathway as a Cancer Target ETP This compound Developed Start->ETP ETP_Profile Well-characterized p110α/δ inhibitor ETP->ETP_Profile Parent Serves as Pharmacophore for Newer Agents ETP_Profile->Parent  Foundational Role NewStrategy Rational Design of Chimeric Dual PI3K/BET Inhibitors Parent->NewStrategy Example e.g., 18DS NewStrategy->Example Advantage Synergistic Anticancer Activity Mitigates Resistance Mechanisms Example->Advantage

As the diagram shows, this compound served as a critical foundational tool. Its imidazopyrazine-based p110α/δ inhibitor pharmacophore was used in the rational design of a new class of chimeric small molecules, such as 18DS (CM-625-18DS), which simultaneously inhibit both PI3K and BET bromodomains in a single molecule [6]. This strategy aims to achieve superior, synergistic anticancer activity and overcome the limitations of single-pathway inhibition, particularly in cMYC-driven cancers [6].

Interpretation for Your Comparison Guide

Based on the search results, here is how you might frame the information for your audience of researchers and scientists:

  • State the Data Reality: The current public scientific literature characterizes this compound as a potent and selective dual p110α/δ inhibitor but does not contain head-to-head combination therapy studies comparing it to other PI3K inhibitors.
  • Highlight Its Established Value: this compound's role has evolved from a direct therapeutic candidate to a key chemical tool and pharmacophore. Its well-defined selectivity and efficacy profile make it a valuable benchmark in preclinical research for validating new PI3K-targeting strategies [6] [1].
  • Focus on the New Paradigm: The most relevant comparative insight is the strategic shift it helped enable. The field has advanced towards rationally designed chimeric molecules (e.g., 18DS) that integrate its PI3K-inhibiting capability with complementary epigenetic modulation. In this context, these novel agents are the "alternatives" designed to outperform the foundational profiles of inhibitors like this compound [6].

References

ETP-46321: A Foundation for Chimeric Design

Author: Smolecule Technical Support Team. Date: February 2026

ETP-46321 served as an ideal starting point for rational drug design due to its well-characterized profile as a potent and selective PI3K inhibitor. The table below summarizes its key biochemical and pharmacological properties, which provided a strong foundation for further development [1] [2] [3].

Property Description of this compound
Primary Target Dual inhibitor of PI3Kα and PI3Kδ isoforms [3]
Potency (Ki) PI3Kα: 2.3 nM; PI3Kδ: 14.2 nM [2] [4]
Selectivity >60- and 70-fold selective over PI3Kβ (Ki=170 nM) and PI3Kγ (Ki=179 nM); highly selective against a panel of 287 other kinases [1] [2]
Cellular Activity Inhibits AKT phosphorylation (IC₅₀ = 8.3 nM in U2OS cells) [2]
Oral Bioavailability High (90%) in mice [2]
Key Structural Motif Imidazopyrazine core [5] [6]

Rational Design of a Chimeric PI3K/BET Inhibitor

The chimeric inhibitor design was based on the synergistic anticancer effect of simultaneously inhibiting the PI3K signaling pathway and BET bromodomains, which play a crucial role in oncogene transcription [6].

The diagram below illustrates the rational design workflow for creating the dual PI3K/BET inhibitor 18DS from its parent structures.

This design strategy involved [6]:

  • Pharmacophore Linking: The imidazopyrazine-based PI3K-inhibitory pharmacophore from this compound was chemically linked to the BET-inhibitory pharmacophore from a molecule called I-BET726.
  • Linker Optimization: Various linker groups were tested to connect the two pharmacophores, aiming to maintain essential structural features for binding to both targets while optimizing the molecule's properties.
  • Independent Optimization: A key advantage of this chimeric approach is that the potency and selectivity for each target (PI3K and BET) could be optimized independently before being combined into a single molecule.

Performance of the Chimeric Inhibitor

The lead chimeric candidate, 18DS, demonstrated successful target engagement and cellular activity. The table below compares its key attributes to its parent compound, this compound.

Parameter This compound (Parent) 18DS (Chimeric Inhibitor)
PI3Kα IC₅₀ Ki = 2.3 nM [2] 98 nM [6]
PI3Kδ IC₅₀ Ki = 14.2 nM [2] 45 nM [6]
BET Bromodomains Not applicable Ki = 0.6 - 1.6 nM (for BD2) [6]
Cellular Potency Inhibited pAKT and cell growth [1] Potent growth inhibition (GI₅₀ < 20 nM) and apoptosis; suppressed both pAKT and cMYC protein levels [6]
Therapeutic Advantage Targeted PI3K signaling alone Synergistic effect from dual PI3K/BET inhibition in a single molecule; showed superior in vivo efficacy to single-pathway inhibitors [6]

Interpretation of the Data for Your Guide

For your comparison guide, the data reveals several critical points:

  • Rationale for Combination: The design was not random but driven by a strong biological rationale—the known synergy between PI3K and BET inhibition, particularly in cMYC-driven cancers [6].
  • Proof of Concept: The research successfully demonstrates that a rationally designed chimeric molecule can engage both intended targets (PI3K and BET) and produce a potent synergistic anticancer effect in a single agent [6].
  • Trade-offs: Note the difference in direct PI3K potency. While 18DS is slightly less potent than this compound against PI3K isoforms, its overall cellular potency is enhanced due to the added BET inhibitory activity. This highlights that the goal was synergistic efficacy, not just preserving the single-target activity of the parent compound.

References

ETP-46321 biochemical Ki versus cellular IC50

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Ki vs. Cellular IC50

The table below summarizes the key quantitative data for ETP-46321, comparing its direct enzyme inhibition with its functional activity in a cellular system.

Measurement Type Target Value Description / Assay
Biochemical Ki [1] [2] [3] p110α (PI3Kα) 2.3 nM Potency against purified PI3Kα enzyme
PI3Kα-E545K 1.77 nM Potency against cancer-associated mutant enzyme
PI3Kα-E542K 1.89 nM Potency against cancer-associated mutant enzyme
PI3Kα-H1047R 2.33 nM Potency against cancer-associated mutant enzyme
p110δ (PI3Kδ) 14.2 nM Potency against purified PI3Kδ enzyme
Cellular IC50 [1] [2] p-AKT (Ser473) 8.3 nM Inhibition of AKT phosphorylation in human U2OS osteosarcoma cell line

Experimental Protocols

The key data for this compound were generated using standard biochemical and cellular assays as outlined below.

Protocol for Biochemical Ki Determination [1] [2]

The inhibitory constant (Ki) represents the affinity of this compound for binding to and inhibiting specific PI3K enzymes.

  • Assay Type: Biochemical kinase assays using purified human PI3K enzymes.
  • Key Targets: Class I PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) and frequent mutant forms of p110α (E542K, E545K, H1047R).
  • Data Analysis: The reported Ki values (e.g., 2.3 nM for p110α) were determined from these assays, confirming this compound as a potent and selective inhibitor of PI3Kα and PI3Kδ.
Protocol for Cellular IC50 Determination [1] [2] [4]

The half-maximal inhibitory concentration (IC50) reflects the potency of this compound in a more complex cellular environment.

  • Cell Line: Human U2OS osteosarcoma cells.
  • Method: Cells were treated with this compound. The level of phosphorylation of the downstream marker AKT at Ser473 was measured by Western blot.
  • Data Analysis: The concentration that reduced AKT phosphorylation by 50% (IC50) was calculated to be 8.3 nM. This demonstrates the compound's ability to effectively penetrate cells and inhibit the native PI3K signaling pathway.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by targeting the Class I PI3K pathway, a key signaling cascade frequently dysregulated in cancer. The following diagram illustrates this pathway and where this compound acts.

GrowthFactorReceptors Growth Factor Receptors PI3K Class I PI3K (Heterodimer p85/p110) GrowthFactorReceptors->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT PIP3->AKT Recruits to membrane pAKT p-AKT (Ser473) AKT->pAKT Phosphorylation mTOR mTOR Signaling pAKT->mTOR Activates CellProcesses Cell Survival Proliferation Growth mTOR->CellProcesses ETP46321 This compound ETP46321->PI3K Inhibits

The diagram shows that this compound directly inhibits the p110 catalytic subunit of Class I PI3K, preventing the conversion of PIP2 to PIP3 and subsequent activation of the AKT/mTOR signaling axis, which ultimately leads to the suppression of pro-survival and proliferative cellular processes [1] [4].

Interpretation of Ki and IC50 Data

  • Ki (2.3 nM for PI3Kα) vs. IC50 (8.3 nM for p-AKT): The cellular IC50 is slightly higher than the biochemical Ki, which is a common observation. This can be attributed to factors in the cellular environment such as drug penetration, efflux, and compensation by other signaling pathways.
  • High Selectivity: The data shows this compound is highly selective for PI3Kα/δ over the related kinase mTOR (IC50 >5,000 nM) and a broad panel of other kinases, which is a crucial differentiator for minimizing off-target effects [1] [4].
  • Activity Against Mutants: The equipotent inhibition of common oncogenic mutants (E542K, E545K, H1047R) suggests this compound could be effective in treating tumors driven by these mutations [1] [2] [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

473.19575693 g/mol

Monoisotopic Mass

473.19575693 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Martínez González S, Hernández AI, Varela C, Rodríguez-Arístegui S, Lorenzo M, Rodríguez A, Rivero V, Martín JI, Saluste CG, Ramos-Lima F, Cendón E, Cebrián D,  Aguirre E, Gomez-Casero E, Albarrán M, Alfonso P, García-Serelde B, Oyarzabal J,  Rabal O, Mulero F, Gonzalez-Granda T, Link W, Fominaya J, Barbacid M, Bischoff JR, Pizcueta P, Pastor J. Identification of ETP-46321, a potent and orally bioavailable PI3K α, δ inhibitor. Bioorg Med Chem Lett. 2012 May 15;22(10):3460-6. doi: 10.1016/j.bmcl.2012.03.090. Epub 2012 Mar 29. PubMed PMID: 22520259.

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